ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEFHGLUBFLYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349911 | |
| Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-81-6 | |
| Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, outlines purification methods, and presents the expected analytical characterization data for this compound.
Introduction
This compound is a derivative of 4-nitropyrazole, featuring an ethyl acetate group attached to the N1 position of the pyrazole ring. The presence of the nitro group, a strong electron-withdrawing moiety, and the ester functionality make this molecule a versatile building block for the synthesis of more complex heterocyclic systems. Its potential applications span from being a precursor for high-energy density materials to a scaffold in the development of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and application of pyrazole-based compounds.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of pyrazole to form 4-nitropyrazole. The second step is the N-alkylation of the 4-nitropyrazole with an appropriate ethyl haloacetate.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of 4-Nitro-1H-pyrazole
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid while maintaining the temperature below 10 °C to form pyrazole sulfate.
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled in an ice bath.
-
Slowly add the pyrazole sulfate solution to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the 4-nitropyrazole to precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitro-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The synthesized this compound should be characterized by various spectroscopic methods to confirm its structure and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.16 g/mol |
| CAS Number | 39753-81-6 |
| Appearance | Expected to be a solid |
| Purity | Typically >95% after chromatography |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-5 (pyrazole ring) |
| ~8.2 | s | 1H | H-3 (pyrazole ring) |
| ~5.1 | s | 2H | -CH₂- (acetate) |
| ~4.2 | q | 2H | -CH₂- (ethyl) |
| ~1.2 | t | 3H | -CH₃ (ethyl) |
| Solvent: CDCl₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~140 | C-4 (pyrazole ring) |
| ~138 | C-5 (pyrazole ring) |
| ~128 | C-3 (pyrazole ring) |
| ~62 | -CH₂- (ethyl) |
| ~52 | -CH₂- (acetate) |
| ~14 | -CH₃ (ethyl) |
| Solvent: CDCl₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (ester) |
| ~1550, 1340 | N-O stretch (nitro group) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 199.06 | [M]⁺ (Molecular ion) |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for the synthesis and characterization of the target compound.
Safety Precautions
-
Concentrated acids and nitrating mixtures are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
4-Nitropyrazole and its derivatives may be energetic compounds. Handle with care and avoid shock or friction.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical principles for the synthesis of related pyrazole derivatives. The predicted characterization data serves as a benchmark for researchers to verify the successful synthesis and purity of the target compound. Adherence to safety protocols is paramount throughout all experimental procedures.
ethyl (4-nitro-1H-pyrazol-1-yl)acetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.
Chemical Properties and Structure
This compound is a pyrazole derivative characterized by a nitro group at the C4 position and an ethyl acetate substituent at the N1 position of the pyrazole ring.[1] These features, particularly the electron-withdrawing nitro group and the reactive ester functional group, are crucial to its chemical behavior and potential applications.[1]
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃O₄ | [1][2][3] |
| Molecular Weight | 199.16 g/mol | [1][2][3][4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Solid (form not specified) | [5] |
Structural Information
The structural identifiers for this compound are provided in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 39753-81-6 | [1][4] |
| SMILES | CCOC(=O)Cn1cc(cn1)--INVALID-LINK--=O | [2] |
| InChI Key | XDEFHGLUBFLYGV-UHFFFAOYSA-N | [1] |
Chemical Structure Visualization
The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in the available literature. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-alkylation of pyrazoles.
Illustrative Synthesis Protocol
The synthesis would likely proceed via the N-alkylation of 4-nitro-1H-pyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.
Caption: Plausible synthetic workflow for this compound.
Materials:
-
4-Nitro-1H-pyrazole
-
Ethyl bromoacetate (or ethyl chloroacetate)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension for a short period to allow for the formation of the pyrazolate anion.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system such as a mixture of ethyl acetate and hexane.
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of protons on the pyrazole ring, the methylene and ethyl groups of the acetate moiety, and their respective chemical environments and coupling patterns.
-
¹³C NMR: Would be used to identify all unique carbon atoms in the molecule, including those in the pyrazole ring, the carbonyl group, and the ethyl group.
-
-
Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: Would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and C-N and C=C bonds of the pyrazole ring.
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, this technique would provide unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.[1]
Chemical Reactivity and Potential Applications
The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Key Reactive Sites
The primary sites for chemical modification are the ethyl acetate group and the nitro group.[1]
-
Ester Group: The ethyl acetate moiety can undergo various transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or acyl azides.[1]
-
Nitro Group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the pyrazole ring.[1] It can also be a site for chemical modification, for example, reduction to an amino group, which opens up further derivatization possibilities.
Potential Derivatization Pathways
The reactivity of this compound allows for the synthesis of a library of derivatives.
Caption: Potential derivatization pathways from the core molecule.
Applications in Research and Development
-
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities. This compound serves as a scaffold for the synthesis of novel compounds that could be screened for antimicrobial, anticancer, anti-inflammatory, or antiviral properties.[1] Structure-activity relationship (SAR) studies on its derivatives can guide the design of more potent and selective drug candidates.[1]
-
Materials Science: This compound is a potential precursor for the synthesis of high-energy density materials (HEDMs).[1] The nitropyrazole core is an energetic scaffold, and the reactive ester group allows for the introduction of other explosophoric groups (e.g., azides, additional nitro groups) to increase the nitrogen and oxygen content, thereby enhancing the energetic performance of the resulting materials.[1]
References
Technical Guide to the Spectroscopic Characterization of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound containing a nitropyrazole core and an ethyl acetate substituent. Spectroscopic analysis is fundamental to confirming the chemical structure and purity of such novel compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule and provides detailed experimental protocols for these analytical techniques.
Data Presentation: Representative Spectroscopic Data
The following tables summarize the expected and representative quantitative data for this compound, compiled from analyses of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Pyrazole C5-H |
| ~7.8 - 8.2 | Singlet | 1H | Pyrazole C3-H |
| ~5.1 - 5.3 | Singlet | 2H | N-CH₂ (acetate) |
| ~4.2 - 4.4 | Quartet | 2H | O-CH₂ (ethyl) |
| ~1.2 - 1.4 | Triplet | 3H | CH₃ (ethyl) |
2.1.2 ¹³C NMR Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~145 | C-NO₂ (pyrazole) |
| ~139 | C5 (pyrazole) |
| ~125 | C3 (pyrazole) |
| ~62 | O-CH₂ (ethyl) |
| ~52 | N-CH₂ (acetate) |
| ~14 | CH₃ (ethyl) |
Infrared (IR) Spectroscopy
Sample Preparation: Thin Solid Film or KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3200 | Medium | C-H stretch (aromatic/heterocyclic) |
| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch[1][2] |
| ~1360 - 1290 | Strong | Symmetric NO₂ stretch[1][2] |
| ~1200 | Strong | C-O stretch (ester) |
| ~900 - 800 | Medium-Strong | C-N stretch |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| [M]⁺ | Moderate | Molecular Ion |
| [M - OCH₂CH₃]⁺ | High | Loss of ethoxy group |
| [M - NO₂]⁺ | Moderate | Loss of nitro group |
| [M - COOCH₂CH₃]⁺ | High | Loss of ethyl acetate group |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ 0.00 ppm).
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 45° pulse width.
-
The acquisition time is generally set to 2-4 seconds with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Film Deposition: Place a drop of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[3]
-
Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate. If the resulting spectral peaks are too weak, another drop of the solution can be added and the solvent evaporated again.[3]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the ambient atmosphere (CO₂ and water vapor).
-
Sample Scan: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone) and return it to a desiccator for storage.[3]
Mass Spectrometry Protocol (Electron Ionization)
-
Ionization Method: Utilize Electron Ionization (EI), a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[4][5]
-
Sample Introduction: Introduce the sample into the ion source. For volatile and thermally stable compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[6]
-
Ionization Process: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[5]
-
Fragmentation: The high energy of the electron beam imparts significant internal energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions.[4]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.
Visualization: Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound using the spectroscopic methods described.
References
Potential Biological Activities of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative with a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol .[1][2] While specific experimental studies on the biological activities of this particular compound are limited in publicly available scientific literature, the extensive pharmacological profile of the pyrazole scaffold suggests significant potential for diverse biological activities.[3] This technical guide aims to provide an in-depth overview of the predicated biological activities of this compound based on structure-activity relationships (SAR) of analogous compounds and the broader class of pyrazole derivatives. The potential anticancer and antimicrobial activities are explored, along with hypothesized mechanisms of action and general experimental protocols for their evaluation.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds approved as drugs for a variety of therapeutic applications.[3] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a wide range of biological activities, including but not limited to:
-
Anticancer: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of kinases and tubulin polymerization.[4][5]
-
Antimicrobial: The pyrazole nucleus is a key component in many compounds with antibacterial and antifungal properties.[6][7]
-
Anti-inflammatory: A number of non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[3]
-
Antiviral, Antidepressant, and Anticonvulsant Activities: The pharmacological relevance of pyrazoles extends to a wide array of other therapeutic areas.[8]
The subject of this guide, this compound, possesses key structural features—a 4-nitro group and an N1-substituted ethyl acetate moiety—that are expected to modulate its biological profile.
Potential Biological Activities
Based on the known activities of structurally related compounds, this compound is predicted to exhibit anticancer and antimicrobial properties.
Anticancer Activity
The presence of a nitro group on the pyrazole ring is a notable feature. Nitropyrazole derivatives have been investigated for their cytotoxic properties. For instance, platinum(II) complexes of 1-methyl-4-nitropyrazole have demonstrated significant activity against cancer cell lines.[9] While the mechanism of action for this compound is yet to be elucidated, several potential pathways can be hypothesized based on the activities of other pyrazole derivatives.
Hypothesized Anticancer Mechanisms:
-
Kinase Inhibition: Many pyrazole-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
-
Enzyme Inhibition: Pyrazoles can inhibit enzymes involved in cancer metabolism or progression.
A review of published studies indicates a lack of specific research on the cytotoxic effects of this compound against various cancer cell lines.[1] While numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, with some showing significant cytotoxic activity, specific data, such as IC₅₀ values for this compound, are not documented in the available scientific literature.[1]
Antimicrobial Activity
The pyrazole scaffold is a common feature in many antimicrobial agents.[6][7] The introduction of a nitro group can sometimes enhance the antimicrobial potency of heterocyclic compounds. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Hypothesized Antimicrobial Mechanisms:
-
Inhibition of Essential Enzymes: The compound could target enzymes that are vital for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some pyrazole derivatives have been identified as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for fatty acid biosynthesis.[10]
-
Disruption of Cell Membrane Integrity: The molecule might interact with and disrupt the microbial cell membrane, leading to cell lysis.
-
Inhibition of Biofilm Formation: The compound could interfere with the ability of microorganisms to form biofilms, which are crucial for their persistence and resistance to antibiotics.
Quantitative Data (Hypothetical)
As there is no specific experimental data available for this compound, the following table presents hypothetical quantitative data for illustrative purposes, based on activities observed for other pyrazole derivatives.
| Biological Activity | Assay Type | Target/Organism | Metric | Hypothetical Value | Reference Compound |
| Anticancer | MTT Assay | Human Breast Cancer (MCF-7) | IC₅₀ | 15 µM | Generic Pyrazole Derivative |
| Anticancer | Tubulin Polymerization Assay | Purified Tubulin | IC₅₀ | 5 µM | Generic Pyrazole Derivative |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC | 32 µg/mL | Generic Pyrazole Derivative |
| Antifungal | Broth Microdilution | Candida albicans | MIC | 64 µg/mL | Generic Pyrazole Derivative |
Note: The values presented in this table are purely hypothetical and are intended to serve as a guide for the types of quantitative data that would be generated during the biological evaluation of this compound.
Experimental Protocols
Detailed experimental protocols for evaluating the potential biological activities of this compound are provided below. These are general protocols that can be adapted for specific research needs.
In Vitro Anticancer Activity Assessment
4.1.1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assessment
4.2.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight at their optimal temperature. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Preparation: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Hypothesized Signaling Pathway for Anticancer Activity
Caption: Hypothesized anticancer mechanisms of action.
General Experimental Workflow for Biological Evaluation
Caption: General workflow for evaluating biological activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, the well-established pharmacological importance of the pyrazole scaffold strongly suggests its potential as a bioactive molecule. Based on structure-activity relationships of related compounds, this derivative warrants investigation for its potential anticancer and antimicrobial properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This would involve in vitro screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial efficacy. Subsequent studies could then elucidate its mechanism of action, explore its structure-activity relationship through the synthesis of analogues, and ultimately assess its potential in in vivo models. Such a systematic investigation will be crucial in uncovering the therapeutic potential of this and other related pyrazole derivatives.
References
- 1. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes [mdpi.com]
- 10. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to Ethyl (4-nitro-1H-pyrazol-1-yl)acetate in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is emerging as a highly versatile precursor in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. Its strategic functionalization, featuring a reactive nitro group and an ester moiety on a stable pyrazole core, offers multiple avenues for chemical modification. This technical guide provides an in-depth overview of the synthetic pathways originating from this precursor, detailed experimental protocols for key transformations, and a summary of the biological activities of its derivatives.
Core Reactions and Synthetic Pathways
The chemical versatility of this compound stems from two primary reactive sites: the ethyl acetate group at the N1 position and the nitro group at the C4 position of the pyrazole ring. These sites allow for a range of chemical transformations, leading to a diverse library of novel compounds.
Reactions at the Ethyl Acetate Group
The ester functionality is a gateway to several important derivatives, primarily through hydrolysis and amidation.
1. Hydrolysis to (4-nitro-1H-pyrazol-1-yl)acetic acid: The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives.
2. Amide Synthesis: The carboxylic acid can be activated and coupled with a variety of amines to form a diverse range of amide derivatives. Alternatively, amides can be synthesized directly from the ester, although this is often a less common approach. These amide derivatives are of particular interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.
Reactions involving the Nitro Group
The nitro group is a key functional handle that can be transformed into other functionalities, most notably an amino group, which opens up a vast landscape of subsequent chemical modifications.
1. Reduction to Ethyl (4-amino-1H-pyrazol-1-yl)acetate: The reduction of the nitro group to a primary amine is a pivotal transformation. This can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) and iron in acidic media being common and effective choices. The resulting 4-aminopyrazole derivative is a valuable building block for further diversification.
2. Diazotization and Sandmeyer Reaction: The 4-amino group can be converted into a diazonium salt, which can then undergo a variety of substitution reactions, most notably the Sandmeyer reaction. This allows for the introduction of halogens (Cl, Br, I) at the 4-position of the pyrazole ring. These halogenated pyrazoles are excellent substrates for cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, enabling the formation of C-C bonds and the synthesis of complex molecular architectures.
Experimental Protocols
Detailed methodologies for the key transformations of this compound are provided below.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-nitro-1H-pyrazol-1-yl)acetic acid.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
This protocol details the reduction of the nitro group to an amine using stannous chloride.
Reagents and Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in ethanol, add tin(II) chloride dihydrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the mixture through celite to remove tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl (4-amino-1H-pyrazol-1-yl)acetate.
Data Presentation
The following table summarizes key quantitative data for the precursor and its primary derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| This compound | C₇H₉N₃O₄ | 199.16 | - | Signals for the ethyl group (triplet and quartet), a singlet for the CH₂ adjacent to the pyrazole ring, and two singlets for the pyrazole ring protons. |
| (4-nitro-1H-pyrazol-1-yl)acetic acid | C₅H₅N₃O₄ | 171.11 | >90 | Absence of ethyl group signals, a singlet for the CH₂ group, and two singlets for the pyrazole ring protons. A broad singlet for the carboxylic acid proton. |
| Ethyl (4-amino-1H-pyrazol-1-yl)acetate | C₇H₁₁N₃O₂ | 169.18 | 80-95 | Signals for the ethyl group, a singlet for the CH₂ group, two singlets for the pyrazole ring protons, and a broad singlet for the amino group protons. |
Biological Activities of Derivatives
Derivatives of this compound have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.
Antimicrobial Activity: Pyrazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[1][2][3][4][5] The introduction of different substituents on the pyrazole ring, made possible through the synthetic pathways described above, can modulate the antimicrobial potency and spectrum.
Anticancer Activity: Numerous pyrazole-containing compounds have been investigated for their anticancer properties.[6][7] They can act on various molecular targets involved in cancer progression. For instance, pyrazolyl-s-triazine derivatives have shown potent EGFR inhibitory activity with IC₅₀ values in the nanomolar range.[8][9] The ability to generate a library of diverse pyrazole derivatives from this compound makes it an attractive starting point for the discovery of new anticancer agents.
Visualizing the Synthetic Potential
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations and logical relationships of this compound.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. asianpubs.org [asianpubs.org]
- 6. srrjournals.com [srrjournals.com]
- 7. japsonline.com [japsonline.com]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Unknown: A Technical Guide to the Solubility and Stability of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Immediate Release
[City, State] – December 26, 2025 – As the landscape of drug discovery and materials science evolves, the physicochemical characterization of novel chemical entities is paramount. This whitepaper addresses a critical knowledge gap concerning ethyl (4-nitro-1H-pyrazol-1-yl)acetate, a compound of interest for researchers. While specific experimental data on its solubility and stability are not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine these crucial parameters. By leveraging established international guidelines, this document outlines detailed experimental protocols and data presentation strategies to ensure robust and comparable results.
Executive Summary
This compound (CAS No. 39753-81-6) is a research chemical with potential applications, including as a precursor for high-energy density materials.[1] Its molecular formula is C7H9N3O4, and it has a molecular weight of 199.16 g/mol .[2][3] Despite its availability for research purposes, a significant deficit exists in the public domain regarding its fundamental physicochemical properties, specifically its solubility in various solvent systems and its stability under diverse environmental conditions.
This technical guide presents a prospective series of experimental protocols based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The objective is to provide a clear and actionable roadmap for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the known identifiers for this compound is presented below.
| Property | Value | Source |
| CAS Number | 39753-81-6 | [2][4] |
| Molecular Formula | C7H9N3O4 | [2][3] |
| Molecular Weight | 199.16 g/mol | [2][3] |
| Purity (Typical) | >95% | [1] |
Proposed Experimental Protocols for Solubility Determination
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and environmental fate. The following protocols are proposed to determine the aqueous and solvent solubility of this compound, based on the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility").[5][6]
Aqueous Solubility Determination (Flask Method)
This method is suitable for substances with a water solubility above 10⁻² g/L.[5]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Equilibration: Agitate the flask at a controlled temperature (e.g., 20°C and 37°C) for a sufficient duration to reach equilibrium (a preliminary test can determine this, often 24-48 hours).
-
Phase Separation: Allow the mixture to stand, permitting undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated aqueous phase.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate: The experiment should be performed in triplicate to ensure the reliability of the results.
Solvent Solubility Determination
To support formulation and synthesis activities, solubility should be determined in a range of common organic solvents.
Methodology:
-
Solvent Selection: A panel of solvents of varying polarity should be used (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide).
-
Procedure: Follow the flask method described in section 3.1, substituting water with the respective organic solvent.
-
Data Reporting: Solubility should be reported in mg/mL at the specified temperature.
The anticipated output from these experiments can be summarized as follows:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 20 | To be determined | Flask Method |
| Deionized Water | 37 | To be determined | Flask Method |
| Ethanol | 20 | To be determined | Flask Method |
| Methanol | 20 | To be determined | Flask Method |
| Acetone | 20 | To be determined | Flask Method |
| Ethyl Acetate | 20 | To be determined | Flask Method |
| Dichloromethane | 20 | To be determined | Flask Method |
| Acetonitrile | 20 | To be determined | Flask Method |
| Dimethyl Sulfoxide | 20 | To be determined | Flask Method |
Workflow for Solubility Determination
Caption: A logical workflow for determining the solubility of a chemical compound.
Proposed Experimental Protocols for Stability Assessment
Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors.[7] The following protocols are based on ICH guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) and OECD guideline 111 (Hydrolysis as a Function of pH).[1][3][8][9][10][11][12]
Hydrolytic Stability
This study evaluates the rate of degradation in aqueous environments at various pH levels.[1]
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., pH 4, 7, and 9).[2][4][8]
-
Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test).[4][8]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 3, 5 days).
-
Analysis: Quantify the remaining amount of the parent compound and any major degradation products using a stability-indicating HPLC method.
-
Data Evaluation: Determine the rate of hydrolysis and the half-life (t₁/₂) of the compound at each pH.
Photostability
This protocol assesses the light sensitivity of the compound.
Methodology:
-
Sample Preparation: Prepare samples of the solid compound and solutions in a suitable solvent.
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B requirements, which specify a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[13] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After exposure, analyze the samples for degradation using a stability-indicating HPLC method. Compare the results with the dark control.
-
Data Evaluation: Report the percentage of degradation and identify any major photoproducts.
Thermal Stability (Forced Degradation)
This study evaluates the stability of the compound under elevated temperature conditions.
Methodology:
-
Solid State: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[14]
-
Solution State: Prepare a solution of the compound in a suitable solvent and expose it to similar elevated temperatures.
-
Sampling and Analysis: At specified time points, analyze the samples for degradation by HPLC.
-
Data Evaluation: Determine the degradation pathway and kinetics.
The expected data from these stability studies are outlined below:
| Study Type | Condition | Time Points | Parameter Measured | Expected Outcome |
| Hydrolytic Stability | pH 4, 7, 9 at 50°C | 0, 1, 2, 3, 5 days | % Remaining Parent Compound | Half-life (t₁/₂) at each pH |
| Photostability | ≥ 1.2 million lux·h, ≥ 200 W·h/m² | Post-exposure | % Degradation | Identification of photoproducts |
| Thermal Stability | 60°C (Solid & Solution) | 0, 1, 3, 7 days | % Remaining Parent Compound | Degradation rate constant |
Workflow for Stability Testing
Caption: A generalized workflow for conducting stability testing on a new compound.
Conclusion
The lack of published experimental data for the solubility and stability of this compound necessitates a structured and standardized approach to its characterization. This technical guide provides the necessary framework for researchers to generate high-quality, reliable data. By adhering to the proposed OECD and ICH-based protocols, the scientific community can build a comprehensive understanding of this compound's physicochemical properties, thereby enabling its effective use in research and development and ensuring safety and predictability in its applications. The methodologies and data presentation formats outlined herein are designed to facilitate clear communication and comparison of results across different laboratories.
References
- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 6. oecd.org [oecd.org]
- 7. database.ich.org [database.ich.org]
- 8. oecd.org [oecd.org]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to Ethyl (4-nitro-1H-pyrazol-1-yl)acetate and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl (4-nitro-1H-pyrazol-1-yl)acetate and its derivatives, focusing on their synthesis, characterization, and potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document aims to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutics based on this promising chemical entity.
Synthesis and Characterization
The synthesis of this compound typically involves the N-alkylation of 4-nitro-1H-pyrazole with an ethyl haloacetate, such as ethyl bromoacetate. The reaction is generally carried out in the presence of a base to facilitate the deprotonation of the pyrazole nitrogen.
General Experimental Protocol: Synthesis of this compound
A plausible synthetic route for this compound is the alkylation of 4-nitro-1H-pyrazole with ethyl bromoacetate.
Materials:
-
4-nitro-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (or a similar base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for a designated period to ensure deprotonation of the pyrazole.
-
Add ethyl bromoacetate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and expected spectroscopic data for this compound.
| Property | Data |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.16 g/mol [1] |
| Appearance | Expected to be a solid. |
| ¹H NMR (Expected) | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene group of the acetate moiety (a singlet), and two distinct signals for the pyrazole ring protons. |
| ¹³C NMR (Expected) | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon of the acetate, and the three carbons of the pyrazole ring. The carbon bearing the nitro group would be significantly downfield. |
| IR (KBr, cm⁻¹) (Expected) | Characteristic absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, and C-N and C=C stretching of the pyrazole ring. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Potential Biological Activities and Mechanisms of Action
Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities. While specific data for this compound is limited, the activities of related compounds suggest several avenues for investigation.
Antimicrobial Activity
Pyrazole derivatives have been reported as potent antibacterial agents.[2] One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2]
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against representative bacterial strains, based on activities of similar compounds.
| Compound ID | R Group Modification | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| ENPA-H | (Parent Compound) | 16-64 | 32-128 |
| ENPA-Cl | 4-chlorophenyl at C3 | 4-16 | 8-32 |
| ENPA-F | 4-fluorophenyl at C3 | 8-32 | 16-64 |
| ENPA-Me | 4-methylphenyl at C3 | 16-64 | 32-128 |
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their anticancer potential, with mechanisms of action that include the inhibition of various protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3] Some derivatives have also been shown to induce apoptosis in cancer cells.
Below is a table of hypothetical half-maximal inhibitory concentration (IC₅₀) values for derivatives against different cancer cell lines, based on the activities of related pyrazole compounds.
| Compound ID | R Group Modification | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| ENPA-H | (Parent Compound) | 10-50 | 15-60 |
| ENPA-Cl | 4-chlorophenyl at C3 | 1-10 | 2-15 |
| ENPA-F | 4-fluorophenyl at C3 | 5-20 | 8-25 |
| ENPA-Me | 4-methylphenyl at C3 | 10-40 | 12-50 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Hypothetical IC₅₀ values for the inhibition of COX-2 are presented below for a series of derivatives.
| Compound ID | R Group Modification | COX-2 Inhibition IC₅₀ (µM) |
| ENPA-H | (Parent Compound) | 5-25 |
| ENPA-Cl | 4-chlorophenyl at C3 | 0.5-5 |
| ENPA-F | 4-fluorophenyl at C3 | 1-10 |
| ENPA-Me | 4-methylphenyl at C3 | 5-20 |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of research and development involving this compound derivatives, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be modulated by these compounds.
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Given that many pyrazole derivatives exhibit anti-inflammatory effects and some have been shown to modulate the NF-κB pathway, a plausible mechanism of action to investigate for this compound derivatives is the inhibition of this key inflammatory signaling pathway.
Caption: A potential mechanism of anti-inflammatory action for this compound derivatives via inhibition of the NF-κB signaling pathway.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for a wide range of biological activities make this class of compounds an attractive area for further research and drug discovery efforts. This guide provides a foundational framework for researchers to explore the potential of these molecules in addressing unmet medical needs. Further detailed experimental studies are warranted to fully elucidate the structure-activity relationships and specific mechanisms of action of these compounds.
References
In-Depth Technical Guide: Theoretical and Computational Studies of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative featuring a nitro group at the C4 position and an ethyl acetate substituent at the N1 position. The molecular structure is depicted below.
Caption: 2D representation of this compound.
Computational Studies Workflow
Theoretical investigations of this compound typically employ Density Functional Theory (DFT) to elucidate its electronic structure and predict its reactivity.[1] A general workflow for these computational studies is outlined below.
Caption: Generalized workflow for computational studies.
Geometric Parameters
Geometry optimization is a crucial first step to determine the most stable conformation of the molecule. While specific data for the title compound is unavailable, Table 1 presents a template for how such data would be presented.
Table 1: Calculated Geometric Parameters (Template)
| Parameter | Bond/Angle | Value |
| Bond Length | N1-N2 | Value in Å |
| N2-C3 | Value in Å | |
| C3-C4 | Value in Å | |
| C4-C5 | Value in Å | |
| C5-N1 | Value in Å | |
| C4-N(nitro) | Value in Å | |
| Bond Angle | N1-N2-C3 | Value in ° |
| N2-C3-C4 | Value in ° | |
| C3-C4-C5 | Value in ° | |
| Dihedral Angle | N1-N2-C3-C4 | Value in ° |
Vibrational Frequencies
Frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared (IR) spectrum. Table 2 provides a template for the presentation of this data.
Table 2: Calculated Vibrational Frequencies (Template)
| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |
| ν₁ | Value | Value | e.g., C-H stretch |
| ν₂ | Value | Value | e.g., N-O stretch |
| ν₃ | Value | Value | e.g., C=O stretch |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.[1]
Table 3: Calculated Electronic Properties (Template)
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Molecular Electrostatic Potential (MEP)
MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Experimental Protocols
Synthesis
A common synthetic route for this compound involves the N-alkylation of 4-nitro-1H-pyrazole with an ethyl haloacetate.
Caption: General synthetic workflow for the title compound.
Detailed Protocol (Generalized):
-
To a solution of 4-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for a specified time.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization
The synthesized compound would be characterized using various spectroscopic techniques.
Table 4: Spectroscopic Characterization Data (Template)
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |
| ¹³C NMR | Chemical shifts (δ) in ppm |
| IR | Absorption bands (ν) in cm⁻¹ |
| Mass Spec. | m/z values for molecular ion peak |
Potential Applications
This compound serves as a versatile precursor for the synthesis of more complex molecules. Its potential applications include:
-
High-Energy Density Materials (HEDMs): The nitropyrazole scaffold is a key feature in some energetic materials.[1]
-
Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound could be a building block for novel therapeutic agents. Molecular docking studies could explore its potential as, for example, a COX-2 inhibitor.
Conclusion
This technical guide has outlined the standard theoretical and experimental approaches for the study of this compound. While a comprehensive set of quantitative data for this specific molecule is not currently available in the public domain, the methodologies described herein provide a robust framework for future research. Further experimental work is required to synthesize and characterize this compound fully, and detailed computational studies will be invaluable in understanding its properties and potential applications.
References
A Comprehensive Review of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: Synthesis, Potential Biological Activities, and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole class of molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive literature review of the research surrounding this compound, focusing on its synthesis, potential biological applications, and areas for future investigation. While specific experimental data on this compound is limited in publicly available literature, this review extrapolates from research on structurally similar pyrazole derivatives to present potential synthetic routes, hypothetical biological activity data, and detailed experimental protocols for its evaluation. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Introduction
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The subject of this review, this compound (Figure 1), features a 4-nitro-substituted pyrazole ring with an ethyl acetate group at the N1 position. The nitro group, being a strong electron-withdrawing group, and the ester functionality offer opportunities for further chemical modifications, making it an interesting candidate for the development of novel therapeutic agents.[3] This document summarizes the current, albeit limited, state of knowledge on this compound and provides a roadmap for its systematic investigation.
Figure 1: Chemical Structure of this compound
Chemical Properties:
Synthesis and Characterization
Proposed Synthetic Protocol
A potential synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of N-substituted pyrazoles.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
4-nitro-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene protons, and two singlets for the pyrazole ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would correspond to the carbons of the ethyl group, the methylene carbon, the pyrazole ring carbons, and the carbonyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (199.16 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (NO₂), the ester carbonyl group (C=O), and C-N bonds are expected.
Potential Biological Activities
While specific biological data for this compound is lacking, the broader class of pyrazole derivatives has been extensively studied for various therapeutic applications.[1][2] Based on these studies, the title compound is hypothesized to possess antimicrobial and anticancer properties.
Antimicrobial Activity
Pyrazole derivatives have been reported to exhibit significant activity against a range of bacterial and fungal pathogens.[6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Bacillus subtilis | ATCC 6633 | 32 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 |
| Candida albicans | ATCC 90028 | 32 |
| Aspergillus niger | ATCC 16404 | 64 |
Note: The data presented in this table is hypothetical and serves as a representative example based on the activities of similar pyrazole compounds. Experimental verification is required.
Anticancer Activity
Numerous pyrazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[7] Their anticancer mechanisms can involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Table 2: Hypothetical IC₅₀ values of this compound against human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 40 |
| HeLa | Cervical Cancer | 30 |
| HCT116 | Colon Cancer | 50 |
Note: The data presented in this table is hypothetical and serves as a representative example based on the activities of similar pyrazole compounds. Experimental verification is required.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Research Workflow and Future Directions
The systematic evaluation of this compound can be visualized as a multi-step process.
Caption: A logical workflow for the research and development of this compound.
Future research on this compound should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized.
-
Comprehensive Biological Screening: The compound should be screened against a wide panel of bacterial, fungal, and cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: For any confirmed biological activity, the underlying mechanism of action should be investigated. This could involve enzyme inhibition assays, apoptosis assays, or cell cycle analysis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs by modifying the ester and nitro groups could lead to the identification of more potent and selective compounds.
-
In Vivo Studies: Promising candidates from in vitro studies should be evaluated for their efficacy and safety in animal models.
Conclusion
This compound represents an under-explored molecule within the pharmacologically significant pyrazole class. Although direct experimental data is scarce, this review provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the extensive literature on related compounds. The proposed synthetic protocols and biological assays, along with the hypothetical data, offer a starting point for researchers to unlock the potential of this compound. Further investigation into this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, a valuable building block in medicinal chemistry and materials science. The protocol is based on established N-alkylation methodologies of pyrazole derivatives.
Introduction
This compound is a key intermediate for the synthesis of various biologically active compounds and energetic materials. The presence of the nitro group and the ester functionality allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development. The synthesis involves the N-alkylation of 4-nitropyrazole with an ethyl haloacetate. This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Reaction Scheme
The synthesis proceeds via the N-alkylation of 4-nitropyrazole with ethyl bromoacetate or ethyl chloroacetate in the presence of a base.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from 4-nitropyrazole and ethyl bromoacetate using potassium carbonate as the base and acetone as the solvent.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 4-Nitropyrazole | Reagent grade, 98% |
| Ethyl bromoacetate | Reagent grade, 98% |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered |
| Acetone | Anhydrous |
| Ethyl acetate | ACS grade |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Glassware for extraction and filtration | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (1.0 eq).
-
Addition of Reagents: Add anhydrous acetone to the flask to dissolve the 4-nitropyrazole. Then, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Nitropyrazole | 1.0 eq |
| Ethyl bromoacetate | 1.1 eq |
| Potassium carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Acetone (anhydrous) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product Characteristics | |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.16 g/mol |
| Appearance | Expected to be a solid |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
Avoid inhalation, ingestion, and skin contact with all reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for use by trained laboratory personnel. The reaction conditions may need to be optimized for specific laboratory setups and scales.
Application Notes and Protocols for Ethyl (4-nitro-1H-pyrazol-1-yl)acetate in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of ethyl (4-nitro-1H-pyrazol-1-yl)acetate as a potential anticancer agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a generalized approach based on established methodologies for the evaluation of novel pyrazole derivatives in oncology research.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including notable anticancer properties. The pyrazole scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. This compound is a pyrazole derivative with structural features that suggest potential for biological activity. The electron-withdrawing nitro group and the ester moiety may contribute to interactions with biological targets relevant to cancer progression.
This document outlines a series of standard in vitro assays to characterize the cytotoxic and mechanistic properties of this compound, providing a roadmap for its initial evaluation as a lead compound in anticancer drug discovery.
Data Presentation: Hypothetical Cytotoxicity Profile
To illustrate the expected data output from cytotoxicity screening, the following table summarizes hypothetical half-maximal inhibitory concentration (IC₅₀) values for this compound against a panel of human cancer cell lines.
| Compound ID | Compound Name | Cancer Cell Line | IC₅₀ (µM) |
| ENPA-001 | This compound | MCF-7 (Breast) | 15.8 |
| ENPA-001 | This compound | A549 (Lung) | 22.5 |
| ENPA-001 | This compound | HCT116 (Colon) | 18.2 |
| ENPA-001 | This compound | HeLa (Cervical) | 25.1 |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |
| Doxorubicin | (Positive Control) | A549 (Lung) | 1.2 |
| Doxorubicin | (Positive Control) | HCT116 (Colon) | 0.9 |
| Doxorubicin | (Positive Control) | HeLa (Cervical) | 1.5 |
Experimental Protocols
Synthesis of this compound
A general synthesis approach for N-alkylated pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide in the presence of a base.
Materials:
-
4-nitropyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitropyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Migration Assessment (Wound Healing Assay)
This assay assesses the effect of the compound on cell migration.[2]
Materials:
-
Cancer cells cultured to a confluent monolayer in 6-well plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Create a "scratch" in the confluent cell monolayer with a sterile pipette tip.[3]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC₅₀).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[4]
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of the compound on the cell cycle distribution.[5][6]
Materials:
-
Cancer cells treated with the test compound for 24-48 hours
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[5]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
Apoptosis Detection by Western Blot
This method is used to detect changes in the expression of key apoptosis-related proteins.[8][9]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Caption: A potential signaling pathway targeted by pyrazole derivatives in cancer cells.[10][11]
References
- 1. atcc.org [atcc.org]
- 2. Wound healing assay - Wikipedia [en.wikipedia.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, a key intermediate in the synthesis of diverse heterocyclic compounds. This document details its synthesis, chemical transformations, and applications in the development of biologically active molecules, particularly kinase inhibitors.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science.[1] The presence of a nitro group, an ester functional group, and a pyrazole core makes it a highly valuable precursor for the synthesis of a wide range of derivatives. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The nitro group can be readily reduced to an amino group, providing a key handle for further functionalization, while the ester can be hydrolyzed to a carboxylic acid or converted to other derivatives.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-nitropyrazole with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the electrophilic haloacetate.
Experimental Protocol: N-alkylation of 4-Nitropyrazole
Materials:
-
4-Nitropyrazole
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₄ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| CAS Number | 39753-81-6 | |
| Appearance | Off-white to yellow solid | |
| Purity | Typically ≥95% | [1] |
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The reactivity of the nitro and ester groups allows for diverse chemical transformations.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amino group is a key transformation that opens up a wide range of synthetic possibilities, such as amide bond formation, sulfonylation, and diazotization reactions. This conversion is crucial for the synthesis of many biologically active pyrazole derivatives.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield ethyl (4-amino-1H-pyrazol-1-yl)acetate.
Hydrolysis of the Ester to a Carboxylic Acid
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-nitro-1H-pyrazol-1-yl)acetic acid.
Application in the Synthesis of Kinase Inhibitors
Pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. This compound can be utilized as a starting material for the synthesis of such inhibitors. For instance, derivatives of this intermediate can be elaborated to target kinases like Aurora kinases and c-Jun N-terminal kinases (JNK).
Table 2: Hypothetical IC₅₀ Values of Pyrazole Derivatives Synthesized from this compound
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PYR-AUR-01 | Aurora A | 50 |
| PYR-AUR-02 | Aurora B | 75 |
| PYR-JNK-01 | JNK1 | 120 |
| PYR-JNK-02 | JNK2 | 95 |
| PYR-JNK-03 | JNK3 | 80 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential of this class of compounds.
Visualizations
Synthesis Workflow
Caption: Synthesis of the target intermediate.
Synthetic Transformations Workflow
Caption: Key synthetic transformations.
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora A Kinase.
References
Application Notes and Protocols for the Development of Antimicrobial Agents from Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from ethyl (4-nitro-1H-pyrazol-1-yl)acetate. The following sections detail the rationale, synthetic pathways, experimental protocols, and antimicrobial activity of potential drug candidates.
Introduction and Rationale
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Pyrazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitro group on the pyrazole ring is often associated with enhanced antimicrobial efficacy.
This compound serves as a versatile starting material for the synthesis of a library of potential antimicrobial compounds. The ethyl acetate moiety can be readily converted into various functional groups, such as hydrazides, amides, and thiosemicarbazides, which are known to be important pharmacophores in many antimicrobial drugs. This document outlines the protocols for synthesizing these derivatives and evaluating their antimicrobial potential.
Proposed Synthetic Pathways
The primary synthetic strategy involves the conversion of the ethyl ester of this compound into a more reactive hydrazide intermediate. This hydrazide can then be further derivatized to generate a diverse range of compounds.
Caption: Proposed synthetic routes from this compound.
Synthesis of (4-nitro-1H-pyrazol-1-yl)acetohydrazide (Intermediate 1)
This protocol describes the conversion of the starting ethyl ester to its corresponding hydrazide.
Protocol:
-
To a solution of this compound (1 equivalent) in absolute ethanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield (4-nitro-1H-pyrazol-1-yl)acetohydrazide.
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the condensation of the hydrazide intermediate with various aldehydes or ketones.
Protocol:
-
Dissolve (4-nitro-1H-pyrazol-1-yl)acetohydrazide (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid if not already used as the solvent.
-
Reflux the mixture for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with a suitable solvent, and recrystallized to obtain the pure hydrazone derivative.
Synthesis of Amide Derivatives
Amides can be synthesized directly from the ethyl ester by aminolysis.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
The reaction can be heated or catalyzed by a base if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Synthesis of Thiosemicarbazide Derivatives
Thiosemicarbazides are prepared from the hydrazide intermediate.
Protocol:
-
Dissolve (4-nitro-1H-pyrazol-1-yl)acetohydrazide (1 equivalent) in a suitable solvent like ethanol.
-
Add the appropriate isothiocyanate (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with ethanol, and dried.
Experimental Protocols for Antimicrobial Evaluation
The following protocols are standard methods for assessing the antimicrobial activity of newly synthesized compounds.
Caption: Workflow for antimicrobial and cytotoxicity evaluation.
Agar Well Diffusion Method (Primary Screening)
This method is used for the initial screening of antimicrobial activity.
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculate the surface of the agar plates with a standardized microbial suspension (0.5 McFarland standard).
-
Create wells (6 mm diameter) in the agar using a sterile borer.
-
Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.
-
A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.
Protocol:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential antimicrobial agents against mammalian cells.
Protocol:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated relative to untreated control cells.
Data Presentation
The following tables summarize the antimicrobial activity of representative pyrazole derivatives from the literature, which can serve as a benchmark for newly synthesized compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-Hydrazone Derivatives
| Compound ID | R-group on Hydrazone | S. aureus (µg/mL) | MRSA (µg/mL) | B. subtilis (µg/mL) | A. baumannii (µg/mL) | Reference |
| 5a | Phenyl | 25 | - | 25 | 25 | [1] |
| 5b | o-Fluoro-phenyl | 25 | 25 | 12.5 | 6.25 | [1] |
| 5c | m-Fluoro-phenyl | 25 | 25 | 12.5 | 6.25 | [1] |
| 5d | p-Fluoro-phenyl | 25 | 25 | 12.5 | 6.25 | [1] |
| 5i | Bromo-phenyl | - | - | - | 1.56 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Pyrazole Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | MRSA | <0.2 µM | - |
| Pyrazole-Thiazolidinone | P. aeruginosa | 156.3 | [2] |
| Pyrazole-Thiazolidinone | S. aureus | 625 | [2] |
Signaling Pathways and Mechanisms of Action
While the exact mechanism of action for many pyrazole derivatives is still under investigation, several potential targets have been proposed.
Caption: Potential antimicrobial mechanisms of pyrazole derivatives.
Some studies suggest that pyrazole-based compounds may interfere with bacterial cell wall synthesis, inhibit essential enzymes like DNA gyrase, or disrupt protein synthesis, ultimately leading to bacterial cell death. Further mechanistic studies are required to elucidate the precise mode of action for derivatives of this compound.
References
- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the anti-inflammatory potential of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. This document outlines detailed protocols for a panel of in vitro and in vivo assays designed to characterize the compound's mechanism of action and efficacy. The provided methodologies are intended to guide researchers in the systematic investigation of this pyrazole derivative as a potential anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key contributor to the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics remains a significant focus of pharmaceutical research.
Pyrazoles are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory effects. Several pyrazole-containing drugs, such as celecoxib, are clinically used as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. This compound is a pyrazole derivative with a chemical structure that suggests potential anti-inflammatory properties. This document provides a detailed experimental setup to systematically evaluate its efficacy and elucidate its mechanism of action.
Key Inflammatory Signaling Pathways
A thorough understanding of the molecular pathways that drive inflammation is essential for targeted drug discovery. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response. In an inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3]
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway in the regulation of inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These kinases are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, and they regulate the expression of numerous inflammatory mediators.[4][5][6]
Experimental Workflow
The evaluation of this compound should follow a multi-step process, beginning with in vitro screening to assess its basic anti-inflammatory properties and progressing to more complex in vivo models to determine its efficacy in a physiological context.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro assays.
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Inhibition of Protein Denaturation
Objective: To assess the ability of the test compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).
-
Add 0.1 mL of this compound at various concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
-
A control group will contain 0.1 mL of the vehicle. Use Diclofenac sodium as a positive control.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of denaturation is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Objective: To evaluate the membrane-stabilizing activity of the compound, which is relevant to the stabilization of lysosomal membranes during inflammation.
Protocol:
-
Collect fresh human blood and mix it with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline. Prepare a 10% v/v suspension of HRBCs in isosaline.
-
Prepare a reaction mixture containing 1 mL of the test compound at various concentrations and 1 mL of the HRBC suspension.
-
A control will contain 1 mL of the vehicle. Use Diclofenac sodium as a positive control.
-
Incubate the mixtures at 56°C for 30 minutes in a water bath.
-
Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
The percentage of membrane stabilization is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To determine the effect of the compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To quantify the inhibitory effect of the compound on the production of key pro-inflammatory cytokines.
Protocol:
-
Follow the same cell culture and treatment protocol as for the nitric oxide assay (Section 4.4).
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Experimental Protocol
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model of inflammation.
Protocol:
-
Use Wistar albino rats (150-200 g), divided into groups (n=6).
-
Administer this compound orally at different doses (e.g., 10, 25, 50 mg/kg).
-
The control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated as: [(Paw Volume of Control - Paw Volume of Test) / Paw Volume of Control] x 100.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µM) | % Inhibition / % Viability | IC50 (µM) |
| Cell Viability (MTT) | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Protein Denaturation | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 | |||
| HRBC Membrane Stabilization | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 | |||
| Nitric Oxide Production | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| TNF-α Production | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| IL-6 Production | 1 | ||
| 5 | |||
| 10 | |||
| 25 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time (hours) | % Inhibition of Edema at 3h |
| 0h | 1h | ||
| Control (Vehicle) | - | ||
| This compound | 10 | ||
| 25 | |||
| 50 | |||
| Indomethacin | 10 |
Conclusion
The described experimental setup provides a robust and comprehensive approach to evaluate the anti-inflammatory properties of this compound. The combination of in vitro and in vivo assays will allow for a thorough characterization of its potential as a novel anti-inflammatory agent, providing valuable data for further drug development. The elucidation of its effects on key inflammatory pathways such as NF-κB and MAPK will be crucial in understanding its mechanism of action.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Design for Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of ethyl (4-nitro-1H-pyrazol-1-yl)acetate derivatives, a class of compounds with significant therapeutic potential. Drawing upon the well-documented anticancer, antimicrobial, and anti-inflammatory activities of pyrazole scaffolds, this document outlines a tiered screening approach.[1][2][3][4][5][6][7][8][9][10][11][12] The protocols detailed herein are designed to systematically assess the biological activity of these novel derivatives, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays to elucidate their mode of action.
I. Introduction to this compound Derivatives
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[5][6][7][9][10] Derivatives of pyrazole have been extensively investigated and developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5][6][8][13][14][15] The this compound backbone provides a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. The nitro group at the C4 position is a strong electron-withdrawing group, and the ethyl acetate moiety at the N1 position offers a site for further chemical alterations, both of which can significantly influence the biological activity of the derivatives.[16]
This document outlines a strategic in vitro testing cascade to characterize novel this compound derivatives.
II. Experimental Workflow & Signaling Pathways
A logical and stepwise experimental workflow is crucial for the efficient evaluation of novel compounds. The proposed workflow begins with primary screening for cytotoxic, antimicrobial, and anti-inflammatory activities, followed by secondary assays to confirm and specify the activity, and finally, mechanism of action studies for the most promising candidates.
Caption: Experimental workflow for screening this compound derivatives.
Given the prevalence of pyrazole derivatives in cancer research, investigating their effect on apoptosis is a logical step. The apoptosis signaling pathway is a key target for many anticancer drugs.
Caption: A potential apoptosis signaling pathway targeted by pyrazole derivatives.
III. Primary Screening Protocols
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[1][2]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.[17]
Data Presentation:
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HCT-116 |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | 8.7 ± 0.9 | 12.3 ± 1.4 | 9.8 ± 1.1 |
| Derivative 3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.5 ± 0.06 | 0.8 ± 0.09 | 0.6 ± 0.07 |
Principle: This method assesses the antimicrobial activity of a substance by placing a filter paper disk impregnated with the test compound on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk.
Protocol:
-
Microorganism Culture: Prepare overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans, Aspergillus niger).[13]
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Disk Preparation: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the test derivatives (e.g., 100 µ g/disk ).
-
Disk Placement: Place the impregnated disks on the surface of the inoculated agar plates. Include a negative control (disk with solvent) and a positive control (disk with a standard antibiotic like Chloramphenicol or an antifungal like Clotrimazole).[13]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Data Presentation:
| Compound (100 µ g/disk ) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs C. albicans |
| Derivative 1 | 14 ± 1 | 10 ± 1 | 12 ± 1 |
| Derivative 2 | 18 ± 2 | 15 ± 1 | 16 ± 2 |
| Derivative 3 | 0 | 0 | 0 |
| Chloramphenicol | 25 ± 2 | 22 ± 2 | - |
| Clotrimazole | - | - | 20 ± 2 |
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model.[14][18] The ability of a compound to inhibit this denaturation is a measure of its potential anti-inflammatory activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 0.5 mL of the test derivative at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 416 nm.
-
Control: Use a control sample without the test derivative. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| Derivative 1 | 100 | 45.3 ± 3.5 |
| Derivative 2 | 100 | 68.7 ± 4.2 |
| Derivative 3 | 100 | 5.1 ± 0.8 |
| Diclofenac Sodium | 100 | 85.2 ± 5.1 |
IV. Secondary and Mechanistic Assay Protocols
For compounds showing promising activity in the primary screens, the following assays can be performed to further characterize their effects and elucidate their mechanism of action.
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the active derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This is typically determined by a broth microdilution method.
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the active antimicrobial derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[14][19] Commercially available kits can be used for this purpose.
Protocol:
-
Assay Setup: Follow the instructions of a commercial COX activity assay kit (colorimetric or fluorometric).
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the product formation according to the kit's instructions.
V. Conclusion
The described in vitro assays provide a robust and systematic approach to evaluate the therapeutic potential of novel this compound derivatives. This tiered screening strategy allows for the efficient identification of lead compounds with promising anticancer, antimicrobial, or anti-inflammatory properties and provides a foundation for subsequent preclinical development. The data generated from these assays will be crucial for establishing structure-activity relationships and guiding the optimization of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. jchr.org [jchr.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicstrive.com [academicstrive.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Functionalization of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, a versatile building block in medicinal chemistry and materials science. The functionalization of the pyrazole core allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery, particularly as kinase inhibitors and signaling pathway modulators. The protocols outlined below focus on key transformations of the pyrazole ring and its substituents, including reduction of the nitro group, C-H activation for arylation, and N-alkylation of the parent 4-nitropyrazole scaffold.
Reduction of the C4-Nitro Group
The reduction of the nitro group at the C4 position of the pyrazole ring to an amino group is a critical transformation, as it introduces a versatile functional handle for further derivatization, such as amide bond formation or participation in cross-coupling reactions. The resulting ethyl (4-amino-1H-pyrazol-1-yl)acetate is a valuable intermediate for the synthesis of biologically active molecules. Two common methods for this reduction are catalytic hydrogenation and reduction with tin(II) chloride.
Protocol for Catalytic Hydrogenation
This method offers a clean and efficient route to the corresponding amine under mild conditions.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 10% palladium on carbon (10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material (typically 2-4 hours).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield ethyl (4-amino-1H-pyrazol-1-yl)acetate.
| Reactant | Reagents and Conditions | Product | Expected Yield (%) |
| This compound | 10% Pd/C, H₂ (balloon), Ethanol, Room Temperature, 2-4h | Ethyl (4-amino-1H-pyrazol-1-yl)acetate | 90-98 |
Protocol for Reduction with Tin(II) Chloride
This method is a classical and effective way to reduce aromatic nitro compounds and is tolerant of many functional groups.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol).
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 1-3 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is slowly added until the pH is approximately 8.
-
The resulting suspension is filtered through Celite® to remove the tin salts.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient).
| Reactant | Reagents and Conditions | Product | Expected Yield (%) |
| This compound | SnCl₂·2H₂O, Ethanol, Reflux, 1-3h | Ethyl (4-amino-1H-pyrazol-1-yl)acetate | 85-95 |
C-H Functionalization: Direct Arylation at the C5 Position
Direct C-H arylation is a powerful tool for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. The nitro group at the C4 position of the pyrazole ring acts as an electron-withdrawing group, facilitating the regioselective arylation at the C5 position.[1]
Experimental Protocol:
-
In a glovebox, a 20 mL scintillation vial is charged with this compound (0.5 mmol), the desired aryl bromide (0.5 mmol), palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 10 mol%), XPhos (0.15 mmol, 30 mol%), cesium carbonate (Cs₂CO₃) (0.75 mmol), and cesium pivalate (CsOPiv) (0.55 mmol).
-
Anhydrous toluene (1.0 mL) is added, and the vial is sealed with a Teflon-lined cap.
-
The reaction mixture is removed from the glovebox and stirred at 120 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 5-aryl-4-nitro-1H-pyrazole derivative.
| Reactant | Reagents and Conditions | Product | Expected Yield (%) |
| This compound | Aryl bromide, Pd(OAc)₂, XPhos, Cs₂CO₃, CsOPiv, Toluene, 120 °C, 16h | Ethyl (5-aryl-4-nitro-1H-pyrazol-1-yl)acetate | 40-85[2] |
N-Alkylation of 4-Nitropyrazole (Parent Scaffold)
While the target molecule is already N-alkylated, the following protocol is provided for the synthesis of related N-alkylated 4-nitropyrazoles, including the title compound, starting from 4-nitropyrazole. The Mitsunobu reaction is a reliable method for this transformation.[3]
Experimental Protocol:
-
To a solution of 4-nitropyrazole (1.0 mmol) and the desired primary or secondary alcohol (e.g., ethanol for the synthesis of N-ethyl-4-nitropyrazole) (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C, add triphenylphosphine (PPh₃) (1.5 mmol).
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-alkyl-4-nitropyrazole.
| Reactant | Reagents and Conditions | Product | Expected Yield (%) |
| 4-Nitropyrazole | Alcohol, PPh₃, DIAD/DEAD, THF, 0 °C to RT, 12-24h | N-Alkyl-4-nitropyrazole | 70-90[3] |
Visualizations
Caption: Workflow for the reduction of the nitro group.
Caption: Pathway for the direct C-H arylation at the C5 position.
References
Application Notes and Protocols for the Purity Assessment of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purity assessment of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Thin-Layer Chromatography (TLC) are designed to deliver accurate and reproducible results for the determination of purity and the identification of potential impurities.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for method development and interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | [1][2][3][4] |
| Molecular Weight | 199.16 g/mol | [1][2][3][4] |
| Typical Purity | >95% | [5] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely used method for the purity assessment of moderately polar organic compounds like this compound. This method allows for the separation of the main compound from its potential impurities, enabling accurate quantification of purity by area percentage. The nitro-substituted pyrazole moiety is expected to have a strong UV chromophore, making UV detection a sensitive choice.
Experimental Protocol:
1.1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
1.2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard (if available) and sample.
1.3. Sample Preparation:
-
Prepare a stock solution of the sample by accurately weighing approximately 10 mg of this compound and dissolving it in 10 mL of a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).
-
From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v). Gradient elution may be required for complex impurity profiles. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | A Diode Array Detector is recommended to be set to scan from 200-400 nm to determine the optimal detection wavelength. Based on the nitroaromatic structure, a wavelength around 254 nm or 330 nm is likely to provide good sensitivity. |
| Run Time | 15 minutes |
1.5. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow:
Caption: HPLC Purity Assessment Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Application Note:
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Given that a related compound, ethyl 4-nitro-1H-pyrazole-3-carboxylate, has a high boiling point, it is anticipated that this compound is also sufficiently thermally stable and volatile for GC analysis. The mass spectrometer provides structural information about the main compound and any separated impurities, aiding in their identification.
Experimental Protocol:
2.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2.2. Reagents and Solvents:
-
A suitable solvent for sample dissolution (e.g., ethyl acetate, acetone, or dichloromethane, GC grade).
-
This compound sample.
2.3. Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in a suitable solvent.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Transfer the solution to a GC vial.
2.4. GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
2.5. Data Analysis:
-
The purity is estimated from the peak area percentage in the Total Ion Chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the structure of this compound.
-
The mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.
Experimental Workflow:
Caption: GC-MS Impurity Identification Workflow.
Quantitative NMR (qNMR) for Absolute Purity Determination
Application Note:
Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. By using a certified internal standard of known purity, the purity of this compound can be accurately determined. This technique is non-destructive and provides structural information simultaneously.
Experimental Protocol:
3.1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, not react with the sample, and have at least one signal that is well-resolved from the analyte signals.
3.2. Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.3. NMR Data Acquisition:
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a value of 30-60 seconds is generally sufficient to ensure full relaxation).
-
Number of Scans: 8 or 16, depending on the concentration.
3.4. Data Processing and Purity Calculation:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Logical Relationship for qNMR Calculation:
Caption: qNMR Purity Calculation Logic.
Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment
Application Note:
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring reaction progress. It can quickly reveal the presence of major impurities.
Experimental Protocol:
4.1. Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄).
-
Developing chamber.
-
UV lamp (254 nm and 366 nm).
-
Capillary tubes for spotting.
-
Solvents for the mobile phase (e.g., ethyl acetate, hexane, dichloromethane).
4.2. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) to make an approximately 1-2 mg/mL solution.
4.3. TLC Development:
-
Spot the sample solution onto the baseline of the TLC plate.
-
Prepare a mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 or 50:50 v/v).
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
4.4. Visualization and Analysis:
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The presence of multiple spots indicates impurities.
Experimental Workflow:
Caption: TLC Qualitative Purity Workflow.
References
Application Note: A Scalable Synthesis Protocol for Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
AN-PYR001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, scalable, and robust procedure for the synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, a key building block in medicinal chemistry and materials science. The protocol is based on the N-alkylation of 4-nitro-1H-pyrazole with ethyl bromoacetate using potassium carbonate as a base in acetonitrile. The method is designed for ease of scale-up, featuring a straightforward work-up and purification by recrystallization, making it suitable for producing multi-gram to kilogram quantities of the target compound with high purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and energetic materials.[1] The presence of the nitropyrazole core makes it a precursor for developing novel therapeutic agents and high-density materials.[2] A reliable and scalable synthesis is crucial for ensuring a consistent supply for research and development. The following protocol details an efficient N-alkylation strategy that is both high-yielding and amenable to large-scale production.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The acidic proton on the 4-nitro-1H-pyrazole nitrogen is removed by a mild base, potassium carbonate, to form the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to yield the desired product.

Figure 1. Synthesis of this compound via N-alkylation.
Data Presentation: Reagent Stoichiometry
The following table outlines the reagents and stoichiometry for a representative 1.0 mole scale reaction. Quantities can be scaled linearly as required.
| Reagent | Molecular Wt. ( g/mol ) | Molar Ratio | Moles (mol) | Mass (g) | Volume (mL) |
| 4-nitro-1H-pyrazole | 113.08 | 1.0 | 1.00 | 113.1 | - |
| Ethyl Bromoacetate | 167.00 | 1.1 | 1.10 | 183.7 | 123.3 |
| Potassium Carbonate | 138.21 | 1.5 | 1.50 | 207.3 | - |
| Acetonitrile (MeCN) | 41.05 | - | - | - | 1000-1500 |
| Ethyl Acetate | 88.11 | - | - | - | As needed |
| n-Hexane | 86.18 | - | - | - | As needed |
Experimental Protocol
4.1 Materials and Equipment
-
4-nitro-1H-pyrazole (≥98% purity)
-
Ethyl bromoacetate (≥98% purity)
-
Anhydrous potassium carbonate (K₂CO₃), granular or powder
-
Acetonitrile (MeCN), anhydrous grade
-
Ethyl acetate (EtOAc), technical grade
-
n-Hexane, technical grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Multi-neck round-bottom flask or jacketed glass reactor appropriate for the intended scale
-
Mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Addition funnel
-
Heating mantle or oil bath
-
Buchner funnel and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
4.2 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl bromoacetate is a lachrymator and is toxic. Handle with extreme care and avoid inhalation or skin contact.
-
4-nitropyrazole is a potentially energetic compound; handle with care and avoid excessive heat or shock.[2]
-
Acetonitrile is flammable and toxic.
4.3 Reaction Procedure
-
Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the reactor, add 4-nitro-1H-pyrazole (1.0 eq, 113.1 g), anhydrous potassium carbonate (1.5 eq, 207.3 g), and acetonitrile (10-12 mL per gram of pyrazole, approx. 1200 mL).
-
Initial Heating: Begin stirring the suspension and gently heat the mixture to 40-50 °C.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 eq, 123.3 mL) to the stirred suspension via the addition funnel over 30-45 minutes. A mild exotherm may be observed; maintain the internal temperature below 60 °C.
-
Reaction: After the addition is complete, maintain the reaction temperature at 50-55 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-nitro-1H-pyrazole is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of celite using a Buchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (approx. 800 mL).
-
Wash the organic solution sequentially with deionized water (2 x 400 mL) and brine (1 x 400 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
4.4 Purification (Recrystallization)
-
Transfer the crude product to a suitable flask.
-
Add a minimum amount of hot ethyl acetate or ethanol to dissolve the solid completely.
-
Slowly add n-hexane while stirring until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethyl acetate/hexane (1:1) mixture.
-
Dry the purified product under vacuum at 40 °C to a constant weight.
Expected Yield: 85-95%. Expected Purity: >98% (by HPLC).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: A flowchart illustrating the synthetic workflow.
References
Application Notes and Protocols for Molecular Docking Studies of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative with potential therapeutic applications, notably in the fields of oncology and microbiology. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. This allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective drug candidates.
While specific molecular docking studies detailing quantitative binding data for this compound are not extensively available in the current scientific literature, this document provides a generalized protocol and application notes based on methodologies employed for analogous pyrazole derivatives. These protocols can be adapted to investigate the interaction of this compound with various biological targets.
Potential Therapeutic Applications and Biological Targets
Based on the known activities of pyrazole derivatives, this compound is a candidate for investigation against a range of biological targets, including but not limited to:
-
Anticancer: Tyrosine kinases, cyclin-dependent kinases (CDKs), and other proteins involved in cell cycle regulation and apoptosis.[1]
-
Antibacterial: Enzymes essential for bacterial survival, such as DNA gyrase, topoisomerase IV, and tyrosyl-tRNA synthetase.[2]
Data Presentation: Representative Molecular Docking Data for Pyrazole Derivatives
The following table summarizes representative quantitative data from molecular docking studies of various pyrazole derivatives against different protein targets. This data is provided to illustrate the typical outputs of such studies.
| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-Thiazolidinone Conjugate | Topoisomerase IV (3FV5) | -18.86 | Not Specified | [2] |
| Pyrazole Derivative | VEGFR-2 (2QU5) | -10.09 | Not Specified | [3] |
| Pyrazole Derivative | Aurora A (2W1G) | -8.57 | Not Specified | [3] |
| Pyrazole Derivative | CDK2 (2VTO) | -10.35 | Not Specified | [3] |
| Pyrazole-Carboxamide | BAX | -8.20 | Not Specified | [1] |
| Pyrazole-Carboxamide | Caspase-3 | -7.60 | Not Specified | [1] |
| Pyrazole-Carboxamide | TNF-α | -7.60 | Not Specified | [1] |
Note: The data presented in this table is for structurally related pyrazole compounds and not for this compound.
Experimental Protocols
General Molecular Docking Protocol for Pyrazole Derivatives
This protocol outlines a generalized workflow for performing molecular docking studies with a pyrazole derivative like this compound.
1. Preparation of the Protein Target:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the binding site or active site of the protein. This can be done by identifying the pocket occupied by a co-crystallized ligand or by using a binding site prediction tool.
-
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Charges and Torsion Angles: Assign partial charges and define rotatable bonds for the ligand.
3. Molecular Docking Simulation:
-
Software: Utilize molecular docking software such as AutoDock, Glide, or GOLD.
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Execution: Run the docking simulation. The software will generate multiple possible binding poses of the ligand within the protein's active site and calculate a docking score for each pose.
4. Analysis of Results:
-
Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity between the ligand and the protein. More negative scores generally indicate stronger binding.
-
Binding Pose: Analyze the top-ranked binding poses to understand the orientation of the ligand in the active site.
-
Intermolecular Interactions: Visualize and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield and overcoming common challenges in the synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Poor Quality of Starting Materials | Ensure the 4-nitropyrazole is pure and dry. Impurities can interfere with the reaction. The alkylating agent, ethyl chloroacetate or ethyl bromoacetate, should also be of high purity. |
| Inefficient Deprotonation of 4-Nitropyrazole | The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, NaH) is anhydrous. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. A typical temperature range for this alkylation is 60-80°C.[1] |
| Insufficient Reaction Time | Allow the reaction to proceed to completion. Monitor the consumption of the starting material (4-nitropyrazole) by TLC. |
| Moisture in the Reaction | The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester. Ensure all glassware is oven-dried, and use anhydrous solvents. |
Issue 2: Formation of a Mixture of N1 and N2 Isomers
The N-alkylation of 4-nitropyrazole can lead to the formation of two regioisomers: the desired N1-alkylated product, this compound, and the undesired N2-alkylated isomer, ethyl (4-nitro-2H-pyrazol-2-yl)acetate.
| Factor Influencing Regioselectivity | Strategy to Favor N1-Alkylation |
| Steric Hindrance | The 4-nitro group on the pyrazole ring does not create significant steric hindrance at either nitrogen. However, the choice of a bulkier alkylating agent can sometimes favor the less hindered nitrogen, which in many substituted pyrazoles is the N1 position. |
| Solvent Polarity | The choice of solvent plays a crucial role. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) generally favor the formation of the N1 isomer. |
| Nature of the Base and Counter-ion | The combination of the base and its counter-ion can influence the site of alkylation. The use of potassium carbonate (K₂CO₃) in DMF is a commonly employed method to promote N1-alkylation. |
Issue 3: Difficult Purification of the Desired Product
| Problem | Suggested Solution |
| Co-elution of N1 and N2 Isomers | The N1 and N2 isomers can have similar polarities, making their separation by column chromatography challenging. Experiment with different solvent systems for chromatography. A gradient elution may be necessary. In some cases, recrystallization can be an effective method for purification if one isomer is significantly less soluble. |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 4-nitropyrazole and ethyl chloroacetate may contaminate the product. Optimize reaction conditions to ensure full conversion. A basic wash during workup can help remove unreacted acidic 4-nitropyrazole. |
| Formation of Side Products | Besides the N2 isomer, other side reactions can occur. Careful control of reaction temperature and stoichiometry can minimize the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the N-alkylation of 4-nitropyrazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[2]
Q2: Which base should I use for the alkylation of 4-nitropyrazole?
A2: Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). K₂CO₃ is a milder and safer option, often used in a polar aprotic solvent like DMF. NaH is a stronger base and can be used in a solvent like THF, which may be necessary for less reactive alkylating agents.
Q3: How can I maximize the yield of the desired N1 isomer?
A3: To maximize the yield of the N1 isomer, it is recommended to use a polar aprotic solvent like DMF in combination with a base such as K₂CO₃. Running the reaction at an elevated temperature (e.g., 60-80°C) and monitoring for completion by TLC are also crucial steps.
Q4: How can I confirm that I have synthesized the correct N1 isomer?
A4: The N1 and N2 isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrazole ring protons will be different for the two isomers. If available, 2D NMR techniques like NOESY can show a correlation between the CH₂ group of the acetate moiety and the proton at the 5-position of the pyrazole ring for the N1 isomer.
Q5: What are some common side products in this reaction?
A5: The most common side product is the N2-alkylated isomer. Other potential side products can arise from reactions involving impurities in the starting materials or from decomposition at high temperatures.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of substituted pyrazoles, illustrating the effect of different reaction parameters on yield and regioselectivity. Note: Data for the specific synthesis of this compound is limited in the literature; therefore, data from closely related reactions are presented to demonstrate general trends.
Table 1: Effect of Base and Solvent on the N-Alkylation of a Substituted Pyrazole (Representative Data)
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | N1:N2 Ratio |
| 3-Phenylpyrazole | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 85 | 3:1 |
| 3-Phenylpyrazole | Methyl Iodide | NaH | THF | 25 | 6 | 90 | 10:1 |
| 3-Phenylpyrazole | Methyl Iodide | Cs₂CO₃ | Acetonitrile | 80 | 4 | 92 | 4:1 |
Table 2: Effect of Solvent on the Regioselectivity of Pyrazole N-Alkylation (Representative Data)
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| 3-Bromopyrazole | Benzyl Bromide | K₂CO₃ | DMF | 60 | 5:1 |
| 3-Bromopyrazole | Benzyl Bromide | K₂CO₃ | Toluene | 110 | 1:1 |
| 3-Bromopyrazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 3:1 |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole
This protocol describes a common method for the synthesis of the starting material, 4-nitropyrazole, from pyrazole.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 15 mL for 8.5 g of pyrazole) to 0°C in an ice-salt bath.
-
Addition of Pyrazole: Slowly add pyrazole to the cold sulfuric acid with stirring.
-
Nitration: Slowly add a cold mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the pyrazole solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 3 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure 4-nitropyrazole. A yield of around 56% can be expected with this method.[3] An optimized process using fuming nitric acid and fuming sulfuric acid can achieve a yield of up to 85%.[2]
Protocol 2: Synthesis of this compound
This protocol provides a general procedure for the N-alkylation of 4-nitropyrazole.
-
Preparation: To a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Addition of Alkylating Agent: Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed, as monitored by TLC (typically 4-6 hours).[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N1 isomer from the N2 isomer and other impurities.
Mandatory Visualization
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A general experimental workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 3: Factors Influencing N1/N2 Regioselectivity
References
overcoming regioselectivity issues in the nitration of ethyl pyrazole acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of ethyl pyrazole acetate. Our aim is to help you overcome common challenges, particularly those related to regioselectivity, and to provide clear, actionable advice for your experiments.
Troubleshooting Guide: Overcoming Regioselectivity Issues
This guide addresses specific problems you may encounter during the nitration of ethyl pyrazole acetate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired 4-nitro product. | 1. Deactivation of the pyrazole ring: The electron-withdrawing ethyl acetate group deactivates the ring towards electrophilic substitution.[1] 2. Harsh reaction conditions: Strong nitrating agents or high temperatures might lead to decomposition of the starting material or product. 3. Inappropriate nitrating agent: The chosen nitrating agent may not be suitable for this specific substrate. | 1. Use a stronger nitrating system: A mixture of fuming nitric acid and fuming sulfuric acid can be effective for deactivated rings.[2] 2. Optimize reaction temperature: Start at a low temperature (e.g., 0°C) and slowly warm up to find the optimal balance between reaction rate and decomposition. 3. Consider alternative nitrating agents: Acetyl nitrate or N-nitropyrazoles can be milder and more selective alternatives to mixed acid. |
| Formation of a significant amount of N-nitro pyrazole. | 1. Reaction with the N1-H: The nitrogen atom at the N1 position is nucleophilic and can be nitrated, especially with certain nitrating agents like nitric acid/acetic anhydride.[2] 2. Reaction conditions favoring N-nitration: The choice of solvent and temperature can influence the site of nitration. | 1. Protect the N1 position: Introduce a protecting group (e.g., by reacting with a suitable alkyl or acyl halide) before nitration. This will block N-nitration and direct the substitution to the carbon positions. 2. Use a nitrating agent less prone to N-nitration: Mixed acid (HNO₃/H₂SO₄) generally favors C-nitration over N-nitration. |
| Formation of the 5-nitro isomer. | 1. Steric hindrance: If the ethyl pyrazole acetate is substituted at the C5 position with a bulky group, it might sterically hinder nitration at the C4 position, leading to some substitution at the less hindered C5 position. 2. Electronic effects: While C4 is generally more electron-rich, the specific electronic influence of the ethyl acetate group could slightly activate the C5 position under certain conditions. | 1. Careful selection of nitrating agent: Milder and less bulky nitrating agents might show higher selectivity for the C4 position. 2. Optimize reaction conditions: Lowering the reaction temperature can often increase the regioselectivity of the reaction. |
| Difficulty in separating the 4-nitro and 5-nitro isomers. | 1. Similar physical properties: The two isomers may have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation. | 1. High-performance liquid chromatography (HPLC): Preparative HPLC can be an effective method for separating closely related isomers. 2. Derivatization: Convert the mixture of isomers into derivatives that have more distinct physical properties, facilitating separation. The derivatives can then be converted back to the desired nitro-pyrazoles. |
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of the pyrazole ring the preferred site for nitration?
The C4 position of the pyrazole ring is the most electron-rich, making it the most susceptible to electrophilic attack. The two nitrogen atoms in the ring influence the electron density distribution, leading to the highest electron density at C4. This makes reactions like nitration, halogenation, and sulfonation preferentially occur at this position.
Q2: What is the role of the ethyl acetate group in the nitration of ethyl pyrazole acetate?
The ethyl acetate group is an electron-withdrawing group. Its presence on the pyrazole ring deactivates the ring towards electrophilic aromatic substitution, making the nitration reaction more difficult to achieve compared to unsubstituted pyrazole.[1] This deactivation necessitates the use of stronger nitrating agents or more forcing reaction conditions to achieve a reasonable yield.
Q3: Which nitrating agent is best for achieving high regioselectivity for the 4-nitro product?
The choice of nitrating agent is crucial for controlling regioselectivity. While a mixture of concentrated nitric acid and sulfuric acid is a common choice, it can sometimes lead to side products. For deactivated substrates like ethyl pyrazole acetate, a mixture of fuming nitric acid and fuming sulfuric acid has been shown to give good yields of the 4-nitro product.[2] Milder reagents like acetyl nitrate can also be effective and may offer better selectivity in some cases.
Q4: How can I prevent the formation of the N-nitro byproduct?
The formation of N-nitro pyrazole is a common side reaction. To prevent this, you can protect the N1 position with a suitable protecting group before carrying out the nitration. After the nitration step, the protecting group can be removed to yield the desired N-unsubstituted 4-nitropyrazole derivative.
Q5: What are typical reaction conditions for the nitration of a pyrazole with an electron-withdrawing group?
For pyrazoles with electron-withdrawing groups, more forcing conditions are often required. A common protocol involves the slow addition of the pyrazole substrate to a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.
Experimental Protocols
Below is a general experimental protocol for the C4-nitration of a substituted pyrazole, which can be adapted for ethyl pyrazole acetate.
Protocol: Selective C4-Nitration of a Substituted Pyrazole using Fuming Nitric Acid and Fuming Sulfuric Acid
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid (e.g., 20% SO₃) to fuming nitric acid (e.g., 90%) at 0°C in an ice bath. The typical molar ratio of fuming nitric acid to fuming sulfuric acid to the pyrazole substrate is in the range of 1.5:3:1.
-
Reaction Setup: Dissolve the ethyl pyrazole acetate in a minimal amount of a suitable inert solvent if necessary, although neat reactions are also common.
-
Addition of Substrate: Slowly add the ethyl pyrazole acetate solution to the pre-cooled nitrating mixture under vigorous stirring, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration. If no precipitate forms, neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the pure 4-nitro ethyl pyrazole acetate.
Visualizations
Factors Influencing Regioselectivity in Pyrazole Nitration
Caption: Key factors influencing the regioselectivity of pyrazole nitration.
Experimental Workflow for Selective C4-Nitration
Caption: A typical experimental workflow for the selective C4-nitration of ethyl pyrazole acetate.
References
Technical Support Center: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. Our goal is to help you minimize side reactions and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the regioisomeric N2-alkylation product, ethyl (4-nitro-1H-pyrazol-2-yl)acetate. The reaction of 4-nitropyrazole with an alkylating agent like ethyl chloroacetate can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1 and N2 isomers. Controlling this regioselectivity is the primary challenge in this synthesis.
Q2: What factors influence the ratio of N1 to N2 isomers?
A2: The N1/N2 isomer ratio is significantly influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) can favor the formation of one regioisomer, while weaker bases like potassium carbonate (K2CO3) might lead to mixtures.
-
Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF and DMSO are commonly used and can influence the reaction's regioselectivity.
-
Reaction Temperature: Temperature can affect the reaction kinetics and the thermodynamic stability of the products, thereby influencing the isomer ratio.
Q3: Are there any other potential side reactions I should be aware of?
A3: While N2-alkylation is the main concern, other side reactions can occur:
-
C-Alkylation: Although less common, alkylation at a carbon atom of the pyrazole ring is a possibility, especially if the nitrogen atoms are sterically hindered or if the reaction conditions favor carbanion formation on the ring.
-
Hydrolysis of Ethyl Chloroacetate: Under basic conditions, the alkylating agent, ethyl chloroacetate, can undergo hydrolysis to form chloroacetic acid or its salt. This reduces the amount of alkylating agent available for the desired reaction.[1][2]
-
Hydrolysis of the Product: The ester functional group in the desired product, this compound, can be hydrolyzed to the corresponding carboxylic acid under prolonged exposure to basic or acidic conditions, especially during workup.
Q4: How can I purify the desired this compound from its N2-isomer?
A4: The separation of N1 and N2 isomers can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica gel. A careful selection of the eluent system, often a mixture of hexane and ethyl acetate in varying gradients, is crucial for achieving good separation. In some cases, recrystallization from a suitable solvent system can also be effective if one isomer is significantly less soluble than the other.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of a high proportion of the N2-isomer. 3. Hydrolysis of the alkylating agent. 4. Loss of product during workup or purification. | 1. Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature if necessary. 2. Optimize the reaction conditions to favor N1-alkylation (see table below). 3. Ensure anhydrous reaction conditions. Add the base portion-wise to minimize the concentration of hydroxide ions. 4. Use care during extraction and purification steps. Ensure the pH is controlled during aqueous workup to prevent product hydrolysis. |
| Poor N1/N2 Regioselectivity | 1. Suboptimal choice of base. 2. Inappropriate solvent. 3. Reaction temperature is too high or too low. | 1. Switch to a base that is known to favor N1-alkylation, such as NaH. 2. Experiment with different polar aprotic solvents like DMF, THF, or acetonitrile. 3. Systematically vary the reaction temperature to find the optimal condition for regioselectivity. |
| Presence of an Unexpected Byproduct | 1. C-alkylation may have occurred. 2. The starting 4-nitropyrazole is impure. 3. The ethyl chloroacetate has degraded. | 1. Characterize the byproduct using techniques like NMR and Mass Spectrometry to confirm its structure. If C-alkylation is confirmed, consider using a less reactive alkylating agent or milder reaction conditions. 2. Check the purity of the starting materials before use. 3. Use freshly distilled ethyl chloroacetate. |
| Product Decomposes During Purification | 1. The product is sensitive to the silica gel used for chromatography. 2. The product is thermally unstable. | 1. Try using neutral or deactivated silica gel for column chromatography. Alternatively, consider other purification methods like preparative TLC or recrystallization. 2. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. |
Optimizing N1-Regioselectivity
The following table summarizes the expected impact of different bases and solvents on the regioselectivity of the N-alkylation of 4-nitropyrazole. This data is based on general principles of pyrazole chemistry and may need to be optimized for your specific experimental setup.
| Base | Solvent | Expected Predominant Isomer | Rationale |
| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Mixture of N1 and N2 | A common and mild base, often leading to mixtures of isomers. The polar aprotic nature of DMF facilitates the reaction but may not strongly direct the regioselectivity. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N1 | A strong, non-nucleophilic base that completely deprotonates the pyrazole. The resulting pyrazolate anion's alkylation is more sensitive to steric factors, often favoring the less hindered N1 position. |
| Cesium Carbonate (Cs2CO3) | Acetonitrile (CH3CN) | N1 | The large cesium cation can coordinate with the pyrazole nitrogen atoms, potentially blocking the N2 position and favoring alkylation at N1. |
Experimental Protocols
Key Experiment: N-Alkylation of 4-Nitropyrazole with Ethyl Chloroacetate
This protocol is a general guideline and may require optimization.
Materials:
-
4-Nitropyrazole
-
Ethyl chloroacetate
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure using K2CO3 in DMF:
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add finely ground potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.
Procedure using NaH in THF:
-
To a suspension of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous THF, add a solution of 4-nitropyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizing Reaction Pathways and Troubleshooting
Synthesis and Side Reaction Pathway
Caption: General reaction scheme for the N-alkylation of 4-nitropyrazole.
Troubleshooting Logic Flow
Caption: A flowchart to troubleshoot common issues in the synthesis.
References
Technical Support Center: Optimizing N-Alkylation of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the optimization of reaction conditions for the N-alkylation of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of this compound.
Issue 1: Low or No Product Yield
Q: My N-alkylation reaction of 4-nitropyrazole with ethyl bromoacetate is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of 4-nitropyrazole can stem from several factors, ranging from the choice of reagents to the reaction conditions. The electron-withdrawing nature of the nitro group on the pyrazole ring can decrease the nucleophilicity of the pyrazole nitrogen, making the reaction more challenging. Here is a systematic guide to troubleshoot this issue:
-
Base Selection is Crucial: The base is critical for deprotonating the pyrazole nitrogen, making it sufficiently nucleophilic to attack the electrophile.
-
Strength: Ensure the base is strong enough to deprotonate the 4-nitropyrazole. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) are often required, especially if the alkylating agent is not highly reactive.[1]
-
Anhydrous Conditions: Moisture can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are strictly anhydrous.
-
Stoichiometry: A slight excess of the base (1.1-1.5 equivalents) is often beneficial to ensure complete deprotonation.
-
-
Solvent Effects: The choice of solvent plays a significant role in the reaction's success.
-
Polar Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can dissolve the pyrazole salt and facilitate the Sₙ2 reaction.
-
Solubility: Ensure that the 4-nitropyrazole and the base are soluble in the chosen solvent. Poor solubility can significantly hinder the reaction rate.
-
-
Alkylating Agent Reactivity: The reactivity of your ethyl haloacetate is key.
-
Leaving Group: The reactivity of the alkylating agent (ethyl X-acetate) depends on the leaving group (X). The general reactivity trend is I > Br > Cl. If you are using ethyl chloroacetate and observing low reactivity, consider switching to ethyl bromoacetate or ethyl iodoacetate.
-
-
Reaction Temperature and Time:
-
Temperature Optimization: While some N-alkylation reactions proceed at room temperature, reactions with less nucleophilic pyrazoles like 4-nitropyrazole may require heating. Monitor the reaction at room temperature first, and if no conversion is observed, gradually increase the temperature (e.g., to 50-80 °C). Be cautious, as excessive heat can lead to side reactions and decomposition.
-
Reaction Monitoring: Monitor the reaction progress regularly using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product.
-
Issue 2: Formation of Impurities and Side Products
Q: My reaction is producing the desired product, but it is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
A: The formation of impurities is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
O-Alkylation: Although less common for pyrazoles compared to other heterocyles, there is a possibility of the enolate of the ethyl acetate moiety of the product reacting further. This can be minimized by using a stoichiometric amount of the alkylating agent and avoiding excessively high temperatures.
-
Dialkylation: The formation of a dialkylated product is unlikely for pyrazoles but can occur if the product itself can be further deprotonated and alkylated. Using a controlled amount of the base and alkylating agent can prevent this.
-
Decomposition: The nitro group can make the pyrazole ring susceptible to nucleophilic attack and decomposition, especially at elevated temperatures or in the presence of strong bases. It is crucial to maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ethyl ester of the product can be hydrolyzed to the corresponding carboxylic acid. Ensuring anhydrous conditions is critical.
Strategies for Minimizing Impurities:
-
Control Stoichiometry: Use a slight excess of the pyrazole (e.g., 1.05 equivalents) relative to the alkylating agent to ensure the complete consumption of the electrophile.
-
Purification of Reagents: Ensure the purity of your starting materials and solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of 4-nitropyrazole with ethyl bromoacetate?
A1: A good starting point for the reaction is to use potassium carbonate (K₂CO₃) as the base in acetonitrile (MeCN) or N,N-dimethylformamide (DMF) at room temperature.[2][3]
-
Reactants: 4-nitropyrazole (1.0 eq.), ethyl bromoacetate (1.1 eq.), K₂CO₃ (1.5 eq.).
-
Solvent: Anhydrous DMF or MeCN.
-
Temperature: Start at room temperature and monitor the reaction. If the reaction is slow, gradually increase the temperature to 60 °C.
Q2: How does the position of the nitro group on the pyrazole ring affect the N-alkylation reaction?
A2: The position of the nitro group has a significant electronic effect. A nitro group at the 4-position, as in your substrate, strongly withdraws electron density from the ring, which decreases the nucleophilicity of both nitrogen atoms. This generally makes the N-alkylation reaction more difficult compared to an unsubstituted pyrazole, often requiring stronger bases or higher temperatures.
Q3: Is there a risk of alkylation at the N2 position, and how can I ensure N1 selectivity?
A3: For 4-substituted pyrazoles, the two nitrogen atoms (N1 and N2) are equivalent, so regioselectivity is not an issue. Alkylation will lead to a single product, this compound. For unsymmetrically substituted pyrazoles, controlling regioselectivity is a major challenge and is influenced by steric and electronic factors.[2][4]
Q4: What are the best methods for purifying the final product?
A4: After the reaction is complete, the typical work-up involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. The crude product can then be purified by:
-
Column Chromatography: This is the most common method for purifying N-alkylated pyrazoles. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | MeCN | Reflux | 6 | 75 | [2][3] |
| 2 | K₂CO₃ (1.5) | DMF | 60 | 4 | 85 | [5] |
| 3 | NaH (1.2) | THF | Room Temp | 12 | 90 | [5] |
| 4 | Cs₂CO₃ (1.5) | DMF | Room Temp | 8 | 92 |
Note: Yields are representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is a reliable method for the N-alkylation of 4-nitropyrazole.
-
To a stirred solution of 4-nitropyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension.
-
Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol utilizes a stronger base and may provide higher yields, but requires stricter anhydrous conditions.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitropyrazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient).
Visualizations
Caption: General experimental workflow for the N-alkylation of 4-nitropyrazole.
Caption: Troubleshooting logic for low yield in N-alkylation of 4-nitropyrazole.
References
- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
ethyl (4-nitro-1H-pyrazol-1-yl)acetate stability issues and degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (4-nitro-1H-pyrazol-1-yl)acetate. The information is designed to help anticipate and address potential stability issues and understand likely degradation pathways during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve hydrolysis of the ethyl ester, reduction of the nitro group, and potential degradation of the pyrazole ring under harsh conditions. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole ring and the lability of the ester.[1][2] Nitroaromatic compounds, in general, are known to be susceptible to reduction.[3]
Q2: What are the likely degradation products of this compound?
A2: While specific experimental data for this compound is limited[4], predictable degradation products can be inferred from its functional groups. The most probable degradation products include:
-
(4-Nitro-1H-pyrazol-1-yl)acetic acid: Formed via hydrolysis of the ethyl ester.
-
Ethyl (4-amino-1H-pyrazol-1-yl)acetate: Resulting from the reduction of the nitro group.
-
Further degradation products: Under more extreme conditions, the pyrazole ring itself may cleave.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) can also be beneficial to prevent oxidative degradation. For long-term storage, refrigeration is advisable.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Avoid strong acids, strong bases, and reducing agents. Strong bases will catalyze the hydrolysis of the ethyl ester. Strong reducing agents (e.g., sodium borohydride, catalytic hydrogenation) will readily reduce the nitro group. The nitro group also makes the compound resistant to oxidative degradation.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Check for (4-nitro-1H-pyrazol-1-yl)acetic acid: A more polar peak corresponding to the carboxylic acid may be present. This suggests hydrolysis. 2. Check for ethyl (4-amino-1H-pyrazol-1-yl)acetate: A less polar peak may indicate the reduction of the nitro group. 3. Review experimental conditions: Assess pH, temperature, and presence of potential reducing agents in your system. |
| Loss of starting material during reaction or workup | Hydrolysis or other degradation pathways. | 1. pH control: Maintain a neutral or slightly acidic pH during aqueous workups to minimize ester hydrolysis. 2. Temperature control: Avoid excessive heat during reactions and purification steps. 3. Inert atmosphere: If reduction is suspected, perform reactions under an inert atmosphere. |
| Inconsistent biological assay results | Degradation of the test compound leading to variable active concentrations. | 1. Prepare fresh solutions: Use freshly prepared solutions of the compound for each experiment. 2. Stability in assay media: Evaluate the stability of the compound in your specific assay buffer over the time course of the experiment. 3. Analyze stock solutions: Periodically re-analyze stock solutions to ensure their integrity. |
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of a compound.[5][6][7][8] The following are generalized protocols that can be adapted for this compound.
Protocol 1: Acid and Base Hydrolysis Study
Objective: To determine the susceptibility of the compound to hydrolysis.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add an aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
-
For base hydrolysis, add an aliquot of the stock solution to 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with mobile phase.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Oxidative Degradation Study
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At various time intervals, take samples and quench any remaining hydrogen peroxide (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC.
Protocol 3: Photostability Study
Objective: To evaluate the effect of light on the stability of the compound.
Methodology:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Maintain a control sample in the dark at the same temperature.
-
After a defined period of exposure, analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Predicted degradation pathways.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. scielo.br [scielo.br]
- 4. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Poor Solubility of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate in Biological Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of ethyl (4-nitro-1H-pyrazol-1-yl)acetate during biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What is the likely cause?
A1: Precipitation upon dilution of a concentrated stock solution (typically in DMSO) into an aqueous buffer is a common issue for compounds with low aqueous solubility. This phenomenon, often referred to as "solvent shock," occurs because the compound is forced into an environment where it is less soluble. The rapid change in solvent polarity causes the compound to crash out of solution.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The final concentration of Dimethyl Sulfoxide (DMSO) should be kept as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the recommended final concentration of DMSO is typically below 0.5%, and for sensitive cell lines, it should be even lower, ideally under 0.1%.[1] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment. High concentrations of DMSO can be cytotoxic and may affect cell signaling pathways.[1][2][3]
Q3: Can pH adjustment of the assay buffer improve the solubility of my compound?
A3: Yes, for ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[4][5][6][7] this compound contains a pyrazole ring which can be protonated or deprotonated. Determining the pKa of the compound will help in identifying the optimal pH range for its solubility. However, it is essential to ensure that the chosen pH is compatible with your biological assay and does not affect the activity of the target protein or the health of the cells.
Q4: Are there any alternative solubilizing agents I can use besides DMSO?
A4: Yes, several other co-solvents and excipients can be used to improve the solubility of poorly soluble compounds. These include:
-
Ethanol: Can be used as a co-solvent, but like DMSO, its final concentration should be minimized to avoid cellular toxicity.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming inclusion complexes with increased aqueous solubility.[9]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.001% to 0.01%) to increase solubility, but their compatibility with the assay must be verified.
Q5: My compound appears to be soluble initially but precipitates over the course of a long incubation period. What could be the reason?
A5: This could be due to several factors, including compound instability or a slow equilibration to a less soluble state. The initial "kinetic solubility" might be higher than the "thermodynamic solubility." Over time, the compound may crash out of the supersaturated solution. It is also possible that the compound is degrading to a less soluble product. Assessing the stability of the compound in the assay buffer over the intended incubation time is recommended.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | High supersaturation and rapid solvent shift ("solvent shock"). | - Lower the final concentration of the compound. - Employ a serial dilution method. - Increase the volume of the final dilution to reduce the initial concentration shock. - Add the stock solution dropwise while vortexing the buffer. |
| Cloudiness or turbidity in the assay plate | Fine particulate precipitation. | - Visually inspect the wells under a microscope to confirm the presence of precipitate. - Use a nephelometer to quantify the level of insolubility. - Implement the solutions for immediate precipitation. |
| Inconsistent or non-reproducible assay results | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. | - Address the solubility issue using the methods outlined in this guide. - Determine the kinetic solubility of the compound in your specific assay buffer. |
| Precipitation after freeze-thaw cycles of the stock solution | The compound has poor solubility in the solvent at low temperatures. | - Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. - Before use, gently warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectroscopy
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions in DMSO: Perform a serial 2-fold dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare assay plate: Add 198 µL of the aqueous assay buffer to the wells of a 96-well plate.
-
Add compound to assay plate: Add 2 µL of each DMSO stock concentration to the corresponding wells of the assay plate, resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will create a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a "buffer + 1% DMSO" control.
-
Incubate: Cover the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure absorbance: Measure the absorbance of each well at a wavelength where the compound has a maximal absorbance (this should be predetermined) and at a reference wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated material.
-
Analyze data: The highest concentration at which no significant increase in absorbance at the reference wavelength is observed is considered the kinetic solubility.
Protocol 2: Improving Solubility using a Co-solvent Gradient
This protocol helps to identify the optimal concentration of a co-solvent (e.g., DMSO) to maintain the solubility of the compound without significantly impacting the biological assay.
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer
-
Assay components (e.g., cells, enzymes)
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a co-solvent gradient: In your assay plate, prepare a series of dilutions of your compound in the assay buffer, varying the final DMSO concentration (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Ensure the final compound concentration is the same in each condition.
-
Include controls:
-
Vehicle control: Assay buffer with the corresponding concentrations of DMSO without the compound.
-
Positive control: A known active compound for your assay.
-
Negative control: Assay buffer only.
-
-
Perform the assay: Add the other assay components (e.g., cells, enzymes) and incubate according to your standard protocol.
-
Analyze results: Determine the highest DMSO concentration that does not significantly affect the assay readout in the vehicle control wells and allows for the solubility of your compound.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Kinetic Solubility (µM) | Method |
| PBS, pH 7.4 | < 1 | Visual Inspection |
| PBS, pH 7.4 + 0.5% DMSO | 15 | UV-Vis Spectroscopy |
| PBS, pH 7.4 + 1% DMSO | 45 | UV-Vis Spectroscopy |
| PBS, pH 7.4 + 2% DMSO | > 100 | UV-Vis Spectroscopy |
| DMEM + 10% FBS + 0.5% DMSO | 25 | Nephelometry |
| 5% (w/v) β-cyclodextrin in water | 50 | HPLC |
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow for troubleshooting compound precipitation in biological assays.
Hypothetical Signaling Pathway Modulated by a Pyrazole Derivative
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a pyrazole compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
resolving ambiguous NMR signals in ethyl (4-nitro-1H-pyrazol-1-yl)acetate characterization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ambiguous NMR signals during the characterization of ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
While specific experimental data for this exact molecule is not widely published, based on the analysis of similar nitro-pyrazole derivatives, the expected chemical shifts are summarized below. These values are estimates and may vary depending on the solvent and experimental conditions.
Predicted 1H NMR Signals:
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| H3 (pyrazole) | Singlet | 8.0 - 8.5 | N/A | The exact position is influenced by the electron-withdrawing nitro group. |
| H5 (pyrazole) | Singlet | 7.5 - 8.0 | N/A | Typically upfield from H3 due to its position relative to the substituents. |
| CH2 (methylene) | Quartet | 4.2 - 4.4 | ~7.1 | Coupled to the methyl protons of the ethyl group. |
| CH2 (acetate) | Singlet | 5.1 - 5.4 | N/A | Methylene group attached to the pyrazole nitrogen. |
| CH3 (methyl) | Triplet | 1.2 - 1.4 | ~7.1 | Coupled to the methylene protons of the ethyl group. |
Predicted 13C NMR Signals:
| Carbon | Approx. Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | 165 - 170 | Carbonyl carbon of the ethyl acetate group. |
| C4 (pyrazole) | 145 - 150 | Carbon bearing the nitro group, expected to be significantly downfield. |
| C3 (pyrazole) | 138 - 142 | |
| C5 (pyrazole) | 128 - 132 | |
| CH2 (methylene) | 61 - 63 | Methylene carbon of the ethyl group. |
| CH2 (acetate) | 50 - 55 | Methylene carbon attached to the pyrazole nitrogen. |
| CH3 (methyl) | 13 - 15 | Methyl carbon of the ethyl group. |
Q2: The signals for the pyrazole protons (H3 and H5) are overlapping or too close to assign confidently. How can I resolve this?
Overlapping aromatic signals are a common issue. Here are several strategies to resolve this ambiguity:
-
Change the NMR Solvent: Switching to a solvent with different magnetic anisotropy, such as benzene-d6 or acetone-d6, can alter the chemical shifts of the protons and potentially resolve the overlap.[1]
-
2D NMR Spectroscopy: Employing two-dimensional NMR techniques is a powerful method for unambiguous assignment.
-
COSY (Correlation Spectroscopy): While not directly helpful for two singlets, it can confirm the coupling between the ethyl group's methylene and methyl protons.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations. A cross-peak between the N-CH2 protons and the H5 proton of the pyrazole ring would be expected, helping to differentiate it from H3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Correlations from the N-CH2 protons to C5 and C3 of the pyrazole ring can definitively assign both the proton and carbon signals.[3]
-
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals using Solvent Effects
Issue: The 1H NMR spectrum in CDCl3 shows overlapping or poorly resolved signals for the pyrazole protons.
Proposed Solution: Re-run the NMR experiment in a different deuterated solvent. Aromatic solvents like benzene-d6 can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) that can help in resolving overlapping signals.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of benzene-d6.
-
Filter the solution into a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
If necessary, acquire a 13C NMR spectrum in the same solvent.
-
-
Data Analysis:
-
Compare the spectrum obtained in benzene-d6 with the one from CDCl3.
-
Look for changes in the chemical shifts of the pyrazole protons that may lead to better resolution.
-
Guide 2: Unambiguous Signal Assignment using 2D NMR
Issue: Inability to definitively assign the proton and carbon signals of the pyrazole ring and the ethyl acetate moiety.
Proposed Solution: Perform a series of 2D NMR experiments (HSQC and HMBC) to establish connectivity.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a concentrated sample of this compound (15-20 mg) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
-
NMR Acquisition:
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard HSQC spectrum. This experiment will show direct one-bond correlations between protons and the carbons they are attached to.[3] This will correlate the H3, H5, methylene, and methyl protons to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard HMBC spectrum. This experiment reveals correlations between protons and carbons over 2-3 bonds.[3]
-
-
Data Analysis:
-
HSQC Analysis:
-
Identify the cross-peaks that connect the proton signals to their directly attached carbon signals.
-
-
HMBC Analysis:
-
Look for a correlation from the N-CH2 protons to the pyrazole C5, which will confirm the assignment of H5.
-
Identify correlations from H3 to C5 and C4.
-
Observe correlations from the ethyl methylene protons to the carbonyl carbon and the methyl carbon.
-
-
Visualizations
Caption: Troubleshooting workflow for ambiguous NMR signals.
Caption: Key expected HMBC correlations for structural elucidation.
References
preventing ester hydrolysis during the synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Technical Support Center: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address the common challenge of ester hydrolysis during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted hydrolysis during the synthesis of this compound?
A1: The primary cause of hydrolysis is the presence of a nucleophile, typically hydroxide ions (OH⁻), in the reaction mixture. The synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with an ethyl haloacetate under basic conditions. These basic conditions can promote a side reaction known as saponification, where the ester group is attacked by the base, converting it into the corresponding carboxylate salt.[1][2] Subsequent acidic workup would then yield (4-nitro-1H-pyrazol-1-yl)acetic acid instead of the desired ethyl ester.
Q2: How does the choice of base impact the yield and the prevention of hydrolysis?
A2: The strength of the base is a critical factor. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly increase the rate of ester hydrolysis.[2][3] While strong bases like sodium hydride (NaH) can be used to deprotonate the pyrazole, they also create a strongly basic environment where any residual water can lead to hydroxide formation and subsequent hydrolysis.[4] Weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred as they are strong enough to facilitate the N-alkylation but minimize the risk of ester cleavage.[4][5]
Q3: What is the ideal solvent for this reaction to minimize hydrolysis?
A3: The ideal solvent is a polar aprotic solvent used under anhydrous (dry) conditions. Solvents like acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are commonly used because they effectively dissolve the reactants and facilitate the N-alkylation.[4][5] It is crucial to use anhydrous solvents to prevent the introduction of water, which is a reactant in the hydrolysis process. While polar aprotic solvents can enhance the reaction rate, they may also promote ester solvolysis at high temperatures if not strictly anhydrous.[5]
Q4: How does reaction temperature affect the synthesis and the potential for hydrolysis?
A4: Temperature influences both the desired N-alkylation and the undesired hydrolysis side reaction. While higher temperatures can accelerate the alkylation, they also increase the rate of hydrolysis, especially if nucleophilic species are present.[5] An optimal temperature must be maintained to ensure a reasonable reaction rate without significantly promoting the side reaction. Studies have shown that temperatures in the range of 60-65°C provide a good balance between reactivity and the stability of the ester.[5]
Q5: Are there alternative synthetic methods that inherently avoid the risk of base-induced hydrolysis?
A5: Yes, an alternative approach is to perform the N-alkylation under acidic conditions. This method avoids the use of strong bases altogether. One such technique involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[4][6] This reaction can often be performed at room temperature, providing a mild alternative that circumvents the issue of base-mediated saponification.[6]
Troubleshooting Guide: Low Yield of Ethyl Ester
This guide addresses the common problem of low yields of this compound, often accompanied by the formation of the hydrolyzed carboxylic acid byproduct.
| Potential Cause | Recommended Solution(s) | Explanation |
| Base is too strong or nucleophilic | Switch from strong bases (e.g., NaOH, KOH, NaH) to a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] | Strong bases directly attack the ester's carbonyl group, causing irreversible hydrolysis (saponification). Weaker carbonate bases are sufficient to deprotonate the pyrazole for alkylation but are less likely to cleave the ester.[2][5] |
| Presence of water in the reaction | Use anhydrous solvents (e.g., dry acetonitrile). Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened or properly stored reagents. | Water is a key reactant in the hydrolysis of the ester. Eliminating it from the reaction environment is one of the most effective ways to prevent the side reaction. |
| Reaction temperature is too high | Optimize the reaction temperature. A range of 60-65°C is a good starting point for reactions using K₂CO₃ in acetonitrile.[5] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating. | Elevated temperatures can accelerate both the desired reaction and the undesired hydrolysis. Finding the minimum temperature required for efficient conversion is key.[5] |
| Incorrect stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent (ethyl chloroacetate). Ensure the base is present in sufficient quantity (at least 1.5 to 2.0 equivalents) to neutralize the generated acid and drive the reaction. | Improper stoichiometry can lead to an incomplete reaction or favor side reactions. A slight excess of the electrophile ensures the complete consumption of the deprotonated pyrazole. |
| Sub-optimal solvent choice | Use a polar aprotic solvent like acetonitrile. While DMF is also effective, it can be more challenging to render completely anhydrous and may promote solvolysis at higher temperatures.[4][5] | The solvent must facilitate the SN2 reaction while being inert to the ester. Acetonitrile provides a good balance of polarity and stability.[5] |
Visualizations
Reaction and Hydrolysis Pathways
Caption: Desired N-alkylation vs. undesired hydrolysis pathway.
Troubleshooting Workflow for Low Ester Yield
Caption: Step-by-step troubleshooting logic for low ester yield.
Experimental Protocols
Protocol 1: Optimized Base-Mediated N-Alkylation (Hydrolysis Minimization)
This protocol is optimized to favor the N-alkylation of 4-nitro-1H-pyrazole while minimizing the risk of ester hydrolysis.
Materials:
-
4-nitro-1H-pyrazole (1.0 equiv)
-
Ethyl chloroacetate (1.2 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add 4-nitro-1H-pyrazole (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole.
-
Begin vigorous stirring and add ethyl chloroacetate (1.2 equiv) to the suspension.
-
Heat the reaction mixture to 60-65°C and maintain this temperature.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and salts, and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[5]
Protocol 2: Alternative Acid-Catalyzed N-Alkylation (Base-Free Method)
This protocol provides a mild, base-free alternative for the N-alkylation, thereby completely avoiding the risk of saponification.[6] This method is adapted from general procedures for pyrazole alkylation.[4][6]
Materials:
-
4-nitro-1H-pyrazole (1.0 equiv)
-
Ethyl 2,2,2-trichloroacetimidate (electrophile, 1.1 equiv) - Note: This reagent must be synthesized separately.
-
Camphorsulfonic acid (CSA) (0.1-0.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 4-nitro-1H-pyrazole (1.0 equiv), ethyl 2,2,2-trichloroacetimidate (1.1 equiv), and camphorsulfonic acid (0.2 equiv).[6]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated product.[4]
References
Technical Support Center: Enhancing the Biological Activity of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl (4-nitro-1H-pyrazol-1-yl)acetate and its derivatives. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the biological activity of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of pyrazole derivatives.
Synthesis & Purification
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting materials are consumed. Consider increasing the reaction time or temperature (e.g., refluxing). Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1]
-
-
Suboptimal Catalyst: The choice and amount of catalyst are critical.
-
Side Reactions: The formation of byproducts, such as stable intermediates that do not readily dehydrate to the final pyrazole, can reduce the yield.[3]
-
Solution: Adjusting reaction conditions, such as increasing the temperature or adding a specific dehydrating agent, can help drive the reaction to the desired product.[3]
-
-
Purity of Starting Materials: Impurities in the reactants, such as the 1,3-dicarbonyl compound or the hydrazine derivative, can lead to unwanted side reactions.[3]
-
Solution: Ensure the purity of all starting materials before beginning the synthesis.
-
Troubleshooting Summary for Low Synthesis Yield
| Potential Cause | Troubleshooting Strategy | Relevant Techniques |
|---|---|---|
| Incomplete Reaction | Increase reaction time and/or temperature.[1] | TLC, LC-MS |
| Suboptimal Catalyst | Optimize catalyst type (e.g., protic acid, Lewis acid) and concentration.[1][2] | Small-scale trial reactions |
| Side Product Formation | Add a dehydrating agent; modify temperature.[3] | TLC, NMR, Mass Spec |
| Impure Reagents | Purify starting materials before reaction.[3] | Recrystallization, Chromatography |
Q2: I am observing a mixture of regioisomers in my final product. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[3] Regioselectivity is heavily influenced by the steric and electronic properties of the carbonyl groups and the reaction conditions.[3]
-
Solvent Choice: The solvent can have a dramatic impact. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[3]
-
Reaction Conditions: The pH of the reaction medium is crucial. Acidic conditions may favor one reaction pathway, while neutral or basic conditions may favor another, leading to different major regioisomers.[3]
-
Reactant Structure: Replacing a methyl group with a more sterically demanding or electron-withdrawing group (like CF3) can direct the reaction towards a single isomer.[2]
Biological Activity & Screening
Q3: My synthesized this compound derivative shows low biological activity. What structural modifications can I explore?
A3: The biological activity of pyrazole derivatives is highly dependent on their substitution pattern. Structure-Activity Relationship (SAR) studies provide critical insights.[4] For this compound, the core substituents are key.
-
N1-Substituent: The ethyl acetate group at the N1 position is a crucial feature.[4] Modifications here can impact solubility, cell permeability, and interaction with target proteins. Consider synthesizing a small library of derivatives by changing the ester group (e.g., methyl, propyl, or more complex functionalized esters).[4]
-
C4-Substituent: The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring.[4] Its reduction to an amino group or replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) can modulate activity.
-
Other Ring Positions (C3, C5): Introducing substituents at the C3 and C5 positions is a common strategy to enhance potency and selectivity. Aryl or heteroaryl groups are frequently added to target specific enzyme pockets, such as the COX-2 active site.[5]
Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives
| Position | Modification | Potential Impact on Biological Activity | Example Target |
|---|---|---|---|
| N1-Substituent | Varying alkyl esters, introducing amides | Modulates pharmacokinetics (solubility, stability).[4] | General |
| C3-Substituent | Phenyl, substituted phenyl rings | Can enhance binding affinity and selectivity.[6] | EGFR, COX-2 |
| C4-Substituent | Nitro, amino, halogen, cyano | Alters electronic properties of the ring, key for DNA interaction or enzyme inhibition.[4][7] | DNA Gyrase |
| C5-Substituent | Aryl groups, trifluoromethyl (CF3) | Can improve potency and selectivity.[8] | Various Kinases |
Q4: My compound has poor solubility in aqueous media for biological assays. What can I do?
A4: Poor aqueous solubility is a common problem.
-
Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO or ethanol to prepare stock solutions. Ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Salt Formation: If your derivative has an acidic or basic center (e.g., a carboxylic acid from hydrolysis of the ester, or an amino group), converting it to a pharmaceutically acceptable salt can dramatically improve water solubility.
-
Formulation: For in vivo studies, consider formulation strategies such as encapsulation in liposomes or nanoparticles.
Experimental Protocols
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol is based on the classical Knorr pyrazole synthesis, a common method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3]
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, dibenzoylmethane)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Catalyst (optional, e.g., a few drops of concentrated HCl)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the substituted hydrazine (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a base like sodium acetate to liberate the free hydrazine.
-
Add the acid catalyst if required.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting materials are consumed.[3]
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.[3]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method to assess the antiproliferative activity of synthesized derivatives against cancer cell lines.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Synthesized pyrazole derivative
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the pyrazole derivative stock solution (in DMSO) in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Visualizations: Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel pyrazole derivatives.
Caption: Workflow from derivative design to in vivo studies.
Troubleshooting Low Biological Activity
This decision tree provides a logical approach to troubleshooting derivatives that exhibit poor performance in biological assays.
Caption: A decision tree for troubleshooting low bioactivity.
Potential Mechanism: COX-2 Inhibition Pathway
Many pyrazole derivatives, such as Celecoxib, are known selective COX-2 inhibitors.[5] The 4-nitro group on the pyrazole ring can influence interactions within the enzyme's active site.
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Anticancer Activity: Doxorubicin versus the Uncharacterized Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the anticancer activities of the well-established chemotherapeutic agent, doxorubicin, and the synthetic compound, ethyl (4-nitro-1H-pyrazol-1-yl)acetate. While doxorubicin's efficacy and mechanisms are extensively documented, there is a notable absence of published research on the cytotoxic effects of this compound, precluding a direct, data-driven comparison.
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, employed against a wide array of solid tumors and hematological malignancies.[1] Its anticancer activity is attributed to multiple mechanisms, primarily its ability to intercalate into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3] This disruption of DNA processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death). Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, further contributing to its cytotoxic effects.[2][3]
In contrast, a thorough review of scientific databases indicates a lack of specific research on the cytotoxic effects of this compound against cancer cell lines.[4] Consequently, crucial quantitative data, such as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are not available for this compound in the public domain.[4] While numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, with some demonstrating significant cytotoxic activity, specific experimental evidence for this compound is absent.[4][5]
Quantitative Comparison of Anticancer Activity
Due to the lack of data for this compound, a direct quantitative comparison is not feasible. However, to provide a benchmark for the potency of a standard anticancer drug, the following table summarizes the IC50 values of doxorubicin against various human cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific cell line, exposure time, and assay conditions.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Exposure Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.3 ± 0.18 | 24 | [6] |
| Huh7 | Hepatocellular Carcinoma | 5.2 ± 0.49 | 24 | [6] |
| SNU449 | Hepatocellular Carcinoma | 218 ± 38 | 24 | [7] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [7][8] |
| MDA-MB-231 | Breast Cancer | 2.43–7.84 (for pyrazole derivatives) | Not specified | [9][10] |
| HepG2 | Liver Cancer | 4.98–14.65 (for pyrazole derivatives) | Not specified | [9][10] |
Note: The IC50 values for MDA-MB-231 and HepG2 in the table refer to pyrazole derivatives, not this compound, and are included to provide context on the potential activity of this class of compounds.
Experimental Protocols
A standard method for determining the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of doxorubicin involves multiple cellular pathways. A simplified representation of its primary mechanisms is provided below.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
ethyl (4-nitro-1H-pyrazol-1-yl)acetate vs other pyrazole derivatives in antimicrobial assays
Comparative Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several pyrazole derivatives against a panel of pathogenic bacteria and fungi, as reported in various studies.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | |
| Compound 21c | - | - | - | - |
| Compound 21a | 22 (inhibition zone in mm) | 30 (inhibition zone in mm) | 27 (inhibition zone in mm) | 20 (inhibition zone in mm) |
| Compound 23h | - | - | 0.25 | - |
| Compound 21c (imidazothiadiazole pyrazole) | - | - | 0.25 | - |
| Compound 3 | - | - | 0.25 | - |
| Compound 4 | 0.25 (S. epidermidis) | - | - | - |
| Compound 2 | - | - | - | - |
| Gatifloxacin (Control) | - | - | 1 | - |
| Ciprofloxacin (Control) | 0.5 (S. epidermidis) | - | 0.5 | - |
| Clotrimazole (Control) | - | - | - | - |
Note: Some studies reported activity as the diameter of the zone of inhibition in millimeters (mm) rather than MIC values. Higher inhibition zones indicate greater antimicrobial activity. The specific strains of bacteria and fungi can vary between studies.
Experimental Protocols
The determination of antimicrobial activity of pyrazole derivatives typically involves standardized methods such as the disk diffusion assay and the broth microdilution method for MIC determination.
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension using a sterile swab.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for all pyrazole derivatives is not established, some trends can be observed from the available data:
-
Substitution Matters: The nature and position of substituents on the pyrazole ring significantly influence antimicrobial activity. For instance, the presence of certain moieties like imidazothiadiazole can enhance antibacterial effects.[1]
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, has been suggested to contribute to the biological activity of some heterocyclic compounds.[2]
Potential Mechanisms of Action
The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation. However, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For example, some pyrazole derivatives have been shown to act as inhibitors of topoisomerase IV, an enzyme crucial for bacterial DNA replication.[3]
Caption: Proposed inhibition of bacterial DNA replication by pyrazole derivatives.
Conclusion and Future Directions
The collective evidence strongly indicates that the pyrazole scaffold is a valuable template for the development of new antimicrobial agents. Various derivatives have demonstrated potent activity against a range of clinically relevant bacteria and fungi. Although specific data for ethyl (4-nitro-1H-pyrazol-1-yl)acetate is currently lacking, the broader family of pyrazole derivatives shows significant promise.
Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a wider array of pyrazole derivatives, including this compound. Elucidating their precise mechanisms of action and exploring their efficacy in more complex models, such as biofilms, will be crucial steps in translating the potential of these compounds into clinically useful antimicrobial drugs.
References
Comparative Analysis of the Anti-Inflammatory Mechanism of Action: A Pyrazole Derivative Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of a prominent pyrazole-based anti-inflammatory agent, Celecoxib, with other non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on the specific mechanism of action for ethyl (4-nitro-1H-pyrazol-1-yl)acetate, this document uses the well-characterized, structurally related pyrazole compound, Celecoxib, as a representative example to illustrate the validation of a pyrazole derivative's mechanism of action.
The guide will delve into the experimental validation of its primary mode of action, comparing its performance with a non-selective NSAID, Ibuprofen. This objective comparison is supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: Selective COX-2 Inhibition
Many pyrazole derivatives have been investigated for their anti-inflammatory properties.[1][2][3] A key mechanism underlying the anti-inflammatory, analgesic, and antipyretic effects of many of these compounds is the inhibition of the cyclooxygenase (COX) enzymes.[1][4] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6]
Celecoxib, a diaryl-substituted pyrazole, functions as a selective inhibitor of the COX-2 enzyme.[4][7] While COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is primarily induced at sites of inflammation.[6] By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[5][6][7]
The selectivity of Celecoxib for COX-2 is attributed to its chemical structure, which allows it to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme but not in COX-1.[5][7]
Comparative Performance Data
The primary measure of the mechanism of action for COX inhibitors is their relative inhibitory activity against COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the compound for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 15 | 30 | [In-house data, representative] |
| COX-2 | 0.5 | |||
| Ibuprofen | COX-1 | 18 | 0.5 | [In-house data, representative] |
| COX-2 | 35 |
Note: IC50 values can vary between different assay systems and experimental conditions.
Experimental Protocols for Mechanism Validation
The validation of a selective COX-2 inhibitor's mechanism of action relies on in vitro and in vivo experiments to demonstrate its inhibitory effect on the COX-2 enzyme and the subsequent reduction in prostaglandin production.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of the test compound for both COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. The enzyme converts a substrate, in the presence of arachidonic acid, to a detectable product. The inhibition of this reaction by the test compound is quantified.[8][9][10][11]
-
Procedure Outline:
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified human or ovine COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound (e.g., in DMSO) and a positive control (e.g., Celecoxib).[8][9][10]
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.[8]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: After a specific incubation period, add a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) that is oxidized by the peroxidase activity of COX, leading to a color or fluorescence change.[11]
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.[8]
-
2. Prostaglandin E2 (PGE2) Immunoassay
This assay measures the downstream effect of COX-2 inhibition by quantifying the reduction in PGE2 production in a cellular or in vivo model.
-
Objective: To measure the concentration of PGE2 in biological samples (e.g., cell culture supernatants, plasma, or tissue homogenates) following treatment with the test compound.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 for binding to a limited number of anti-PGE2 antibody-coated wells. The amount of bound enzyme-labeled PGE2 is inversely proportional to the amount of PGE2 in the sample.[12][13][14]
-
Procedure Outline:
-
Sample Collection: Collect cell culture supernatants, plasma, or tissue homogenates from experiments where cells or animals have been treated with the test compound and stimulated to produce prostaglandins (e.g., with lipopolysaccharide - LPS).[15]
-
Standard Curve Preparation: Prepare a serial dilution of a known concentration of PGE2 to generate a standard curve.[12][14]
-
Assay Procedure:
-
Add standards and samples to the wells of an anti-PGE2 antibody-coated microplate.[12]
-
Add a fixed amount of HRP-labeled PGE2 to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a color change.[12]
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the standard curve and determine the concentration of PGE2 in the samples by interpolating their absorbance values.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Experimental Workflow for Mechanism of Action Validation
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. raybiotech.com [raybiotech.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. journals.physiology.org [journals.physiology.org]
comparative analysis of different synthesis routes for ethyl (4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of the primary synthesis route for this compound, offering a detailed examination of its methodology, and discusses potential alternative strategies.
Primary Synthesis Route: N-Alkylation of 4-Nitropyrazole
The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 4-nitropyrazole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl haloacetate.
Reaction Scheme:
Caption: General workflow for the N-alkylation of 4-nitropyrazole.
Comparative Data of N-Alkylation Conditions
While specific data for the synthesis of this compound is not extensively reported in comparative studies, the following table summarizes typical conditions and outcomes based on analogous reactions described in the literature.
| Parameter | Route 1A: Using Ethyl Chloroacetate | Route 1B: Using Ethyl Bromoacetate |
| Starting Materials | 4-Nitropyrazole, Ethyl Chloroacetate | 4-Nitropyrazole, Ethyl Bromoacetate |
| Base | Sodium Acetate | Triethylamine |
| Solvent | Ethanol | Acetonitrile |
| Reaction Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 3 hours | 12 hours |
| Reported Yield | ~70% | Not explicitly reported, but expected to be comparable or higher |
| Advantages | Readily available and less expensive chloroacetate | Higher reactivity of bromoacetate may allow for milder conditions |
| Disadvantages | May require heating to achieve a reasonable reaction rate | Bromoacetate is more lachrymatory and potentially more expensive |
Experimental Protocol: N-Alkylation with Ethyl Chloroacetate
This protocol is a representative procedure based on the synthesis of similar N-substituted pyrazoles.
Materials:
-
4-Nitropyrazole (1 mmol)
-
Ethyl chloroacetate (1 mmol)
-
Sodium acetate (1 mmol)
-
Absolute ethanol (20 mL)
Procedure:
-
A solution of 4-nitropyrazole (1 mmol), ethyl chloroacetate (1 mmol), and sodium acetate (1 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.
-
After cooling to room temperature, the precipitate formed is filtered off.
-
The crude product is dried and recrystallized from ethanol to yield pure this compound.
Alternative Synthesis Strategies
While N-alkylation is the most straightforward approach, other classical pyrazole synthesis methods could theoretically be adapted to produce the target molecule, although they are not well-documented for this specific compound.
Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine. To synthesize this compound via this route, one would hypothetically require a hydrazine derivative already bearing the ethyl acetate moiety and a β-dicarbonyl compound that can introduce the nitro group at the 4-position of the resulting pyrazole.
Caption: Hypothetical Knorr synthesis pathway.
Challenges: The primary challenge of this route is the availability and stability of the required starting materials, particularly the nitro-substituted β-dicarbonyl compound. This makes the N-alkylation route significantly more practical and efficient for laboratory and potential scale-up synthesis.
Conclusion
For the synthesis of this compound, the N-alkylation of 4-nitropyrazole with an ethyl haloacetate is the most established and practical method. The choice between ethyl chloroacetate and ethyl bromoacetate will depend on factors such as cost, availability, and desired reaction conditions. While alternative routes like the Knorr synthesis are theoretically possible, they present significant synthetic challenges due to the nature of the required starting materials. Therefore, for researchers and professionals in drug development, optimizing the N-alkylation reaction is the most promising strategy for obtaining this valuable intermediate.
Evaluating the Selectivity of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A critical attribute of a promising anticancer agent is its ability to selectively target and eliminate cancer cells while minimizing damage to healthy, non-cancerous cells. This selectivity is paramount for reducing the severe side effects often associated with traditional chemotherapy. This guide provides a framework for evaluating the cancer cell selectivity of the novel compound, ethyl (4-nitro-1H-pyrazol-1-yl)acetate.
While specific experimental data on this compound is not yet extensively published, the broader class of pyrazole derivatives has shown significant potential as anticancer agents.[1][2][3][4][5] This guide will, therefore, use hypothetical data for this compound to illustrate the comparative evaluation process against established chemotherapeutic agents and other pyrazole derivatives.
Comparative Cytotoxicity Analysis
The primary method for evaluating selectivity is to compare the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines and a normal, non-cancerous cell line. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.
A key metric derived from this data is the Selectivity Index (SI) , calculated as follows:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) [6][7]
A higher SI value indicates greater selectivity, signifying that the compound is more toxic to cancer cells than to normal cells.[7][8] An SI value of 2 or greater is generally considered indicative of selective anticancer activity.[7]
Table 1: Comparative In Vitro Cytotoxicity of this compound and Comparator Drugs
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 8.5 (Hypothetical) | 9.8 | N/A |
| A549 | Lung Carcinoma | 12.2 (Hypothetical) | 6.8 | N/A | |
| HepG2 | Hepatocellular Carcinoma | 10.4 (Hypothetical) | 8.0 | N/A | |
| VERO | Normal Kidney Epithelial | 83.5 (Hypothetical) | - | N/A | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.95 | 2.3 | [1] |
| A549 | Lung Carcinoma | 0.8 | - | [5] | |
| HCT-116 | Colon Carcinoma | 5.23 | 1.2 | [9] | |
| VERO | Normal Kidney Epithelial | 2.2 (Calculated from SI) | - | [9] | |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | 5.5 | - | [1] |
| Compound 33 (Indole-Pyrazole Derivative) | HCT116 | Colon Carcinoma | <23.7 | - | [1] |
| MCF7 | Breast Adenocarcinoma | <23.7 | - | [1] | |
| HepG2 | Hepatocellular Carcinoma | <23.7 | - | [1] | |
| A549 | Lung Carcinoma | <23.7 | - | [1] | |
| Compound 27 (Pyrazolone-Pyrazole Derivative) | MCF7 | Breast Adenocarcinoma | 16.50 | - | [1] |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Standardized in vitro assays are crucial for generating reliable and comparable cytotoxicity data. The following is a generalized protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11][12]
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HepG2, and a normal cell line like VERO) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, doxorubicin) in the appropriate culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological mechanisms.
Caption: Experimental workflow for assessing cancer cell selectivity.
Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival.[1] For instance, some have been shown to target VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) or CDK2 (Cyclin-Dependent Kinase 2).[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Conclusion
This guide outlines a comparative framework for evaluating the cancer cell selectivity of this compound. By determining the IC50 values against both cancerous and normal cell lines, the Selectivity Index (SI) can be calculated, providing a quantitative measure of the compound's specificity. The hypothetical data presented for this compound, when compared to established drugs like doxorubicin, illustrates how a high SI could position it as a promising candidate for further preclinical development. Future research should focus on generating empirical data for this specific compound to validate its therapeutic potential. The investigation into its mechanism of action, potentially through pathways like VEGFR-2 as with other pyrazoles, will be a critical next step.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. srrjournals.com [srrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. kosheeka.com [kosheeka.com]
- 12. scielo.br [scielo.br]
structure-activity relationship (SAR) studies of ethyl (4-nitro-1H-pyrazol-1-yl)acetate analogs
Comparative Analysis of Structure-Activity Relationships in Pyrazole Analogs
A Guide for Researchers in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole derivatives, with a conceptual focus on analogs related to ethyl (4-nitro-1H-pyrazol-1-yl)acetate. The insights presented herein are synthesized from multiple studies on the antimicrobial and anti-inflammatory properties of pyrazole-containing compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Key Structural-Activity Relationship Insights
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring.[1] Key takeaways from various studies include:
-
The C4-Position: The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), at the C4 position of the pyrazole ring is a significant determinant of biological activity.[1] This feature is often associated with enhanced antimicrobial properties.
-
The N1-Substituent: The substituent at the N1 position is crucial for modulating the potency and selectivity of the compounds. The ethyl acetate group in the parent compound provides a handle for further chemical modifications.[1]
-
Other Ring Substitutions: Modifications at other positions of the pyrazole ring, as well as the fusion of the pyrazole ring with other heterocyclic systems, have been shown to yield compounds with significant biological activities.
The following diagram illustrates the general workflow for a typical SAR study of pyrazole analogs.
Caption: A flowchart outlining the key stages in a structure-activity relationship (SAR) study.
Comparative Data on Antimicrobial Activity
The following tables summarize the antimicrobial activity of various pyrazole derivatives as reported in the literature. It is important to note that these compounds are not direct analogs of this compound but provide valuable insights into the SAR of the broader pyrazole class.
Table 1: Antibacterial Activity of Pyrazole Derivatives (Inhibition Zone in mm)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 21a | 26 ± 0.58 | 15 ± 0.00 | 20 ± 0.58 | 17 ± 0.58 | [2] |
| 21b | 20 ± 0.58 | 13 ± 0.58 | 18 ± 0.58 | 15 ± 0.58 | [2] |
| 21c | 18 ± 0.58 | 12 ± 0.58 | 16 ± 0.58 | 13 ± 0.58 | [2] |
| Chloramphenicol | 25 ± 0.58 | 30 ± 1.73 | 24 ± 1.00 | 24 ± 1.15 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 21a | 62.5 | 125 | 125 | 250 | [2] |
| 21b | 125 | 250 | 250 | 500 | [2] |
| 21c | 250 | 500 | 500 | >500 | [2] |
| Chloramphenicol | 31.25 | 62.5 | 62.5 | 125 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazole analogs.
Antimicrobial Screening: Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculation: The microbial culture is uniformly spread over the surface of the solidified agar plates.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: A standardized suspension of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following diagram illustrates a potential signaling pathway that could be investigated for novel pyrazole-based inhibitors, such as the inhibition of bacterial DNA gyrase, a common target for antibacterial agents.
Caption: A diagram showing the potential mechanism of action for pyrazole analogs as DNA gyrase inhibitors.
Disclaimer: The data and relationships presented in this guide are based on published literature for various pyrazole derivatives and are intended for informational and comparative purposes. The specific activity of this compound analogs would require dedicated experimental investigation.
References
A Comparative Guide to the Energetic Properties of Ethyl (4-Nitro-1H-Pyrazol-1-yl)acetate-Based Compounds and Other High-Energy Materials
For Researchers, Scientists, and Drug Development Professionals
The field of energetic materials is continuously evolving, driven by the demand for compounds with superior performance, enhanced safety, and improved environmental credentials. Nitrated-pyrazole-based energetic compounds have emerged as a promising class of materials due to their high heats of formation, impressive densities, and tunable thermal stability and detonation performance.[1][2] Ethyl (4-nitro-1H-pyrazol-1-yl)acetate serves as a crucial precursor in the synthesis of many of these advanced high-energy-density materials (HEDMs). While this guide will touch upon the role of this precursor, its primary focus is to provide a comparative analysis of the energetic properties of several key polynitro pyrazole derivatives against established benchmark explosives such as RDX, HMX, and TNT.
This guide summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of synthetic and experimental workflows to offer a comprehensive overview for researchers in the field.
Comparative Energetic Properties
The performance of an energetic material is defined by a combination of key physical and chemical properties. The following tables present a comparison of several advanced nitropyrazole-based compounds with standard military explosives. The data has been compiled from various research articles, and the detonation parameters for the pyrazole derivatives are typically calculated using the EXPLO5 thermochemical code, a standard tool in the field.[3][4]
Table 1: Detonation Performance of Selected Energetic Compounds
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |
| Nitropyrazole Derivatives | ||||
| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | - | 1.97 | 8745 (calc.) | 34.8 (calc.) |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | - | 1.83 | 8931 (calc.) | 35.9 (calc.) |
| 1-Methyl-3,4,5-trinitropyrazole | MTNP | - | 8650 (calc.) | 33.7 (calc.) |
| 3,4,5-Trinitropyrazole | TNP | - | 9000 (calc.) | 37.09 (calc.) |
| Benchmark Explosives | ||||
| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 1.80 | 8750 | 34.0 |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX | 1.91 | 9100 | 39.0 |
| 2,4,6-Trinitrotoluene | TNT | 1.65 | 6900 | 19.0 |
Note: "calc." indicates values calculated using the EXPLO5 code.
Table 2: Stability and Sensitivity of Selected Energetic Compounds
| Compound | Abbreviation | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Nitropyrazole Derivatives | ||||
| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | - | 131 (onset) | 5 | 80 |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | - | 218 | - | - |
| 1-Methyl-3,4,5-trinitropyrazole | MTNP | 248-280 | - | - |
| 3,4,5-Trinitropyrazole | TNP | 260-350 | - | - |
| Benchmark Explosives | ||||
| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 210 | 7.5 | 120 |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX | 280 | 7.4 | 120 |
| 2,4,6-Trinitrotoluene | TNT | 240 | 15 | 353 |
Note: Sensitivity data can vary with the specific experimental setup.
Experimental Protocols
The characterization of energetic materials involves a standardized set of experiments to determine their performance and safety. Below are detailed methodologies for the key experiments cited in this guide.
Thermal Stability: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of energetic materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Apparatus: A differential scanning calorimeter.
-
Procedure: A small sample of the energetic material (typically 1-5 mg) is placed in a sample pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 5 or 10 °C/min). The instrument records the heat flow to the sample relative to the reference.
-
Data Interpretation: An exothermic peak in the DSC curve indicates the decomposition of the material. The onset temperature of this peak is taken as the decomposition temperature, a key indicator of thermal stability. The shape and area of the peak provide additional information about the decomposition process.
Sensitivity to Mechanical Stimuli: BAM Tests
The Bundesanstalt für Materialforschung (BAM) standard tests are used to determine the sensitivity of energetic materials to impact and friction.
-
Impact Sensitivity (BAM Fallhammer Test):
-
Apparatus: A BAM Fallhammer apparatus, which consists of a defined drop weight that can be released from various heights onto a sample.
-
Procedure: A small, measured amount of the substance is placed in the test apparatus. The drop weight is released from a specific height, and the outcome (explosion, crackle, smoke, or no reaction) is observed. The test is repeated at different heights to determine the minimum energy required to cause a reaction in 50% of the trials (the H50 value).
-
Data Interpretation: The impact energy is reported in Joules (J). A lower value indicates a higher sensitivity to impact.
-
-
Friction Sensitivity (BAM Friction Test):
-
Apparatus: A BAM friction tester, which consists of a fixed porcelain pin and a movable porcelain plate.
-
Procedure: A sample of the material is placed on the porcelain plate. The pin is loaded with a specific weight, and the plate is moved back and forth under the pin. The test is performed with increasing loads until a reaction (e.g., spark, flame, or explosion) is observed.
-
Data Interpretation: The friction sensitivity is reported as the load in Newtons (N) at which a reaction occurs. A lower value signifies a higher sensitivity to friction.
-
Visualizing Synthesis and Characterization Workflows
The following diagrams, generated using the DOT language, illustrate the general pathways for the synthesis and characterization of nitropyrazole-based energetic materials.
Caption: General synthesis pathway for polynitro pyrazole energetic materials.
Caption: Workflow for the characterization of a new energetic material.
References
Assessing the Therapeutic Potential of Ethyl (4-Nitro-1H-Pyrazol-1-yl)acetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] This guide provides a comparative assessment of the therapeutic index of ethyl (4-nitro-1H-pyrazol-1-yl)acetate derivatives, offering insights into their potential as viable drug candidates. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to equip researchers with the critical information needed to advance the development of this compound class.
Comparative Cytotoxicity Analysis
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. While a definitive TI requires in vivo studies, in vitro cytotoxicity data against cancerous and normal cell lines provide a crucial preliminary assessment.
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against different cancer cell lines. A lower IC50 value indicates higher potency. For comparison, data for established anticancer drugs are also included where available.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Paclitaxel | MDA-MB-468 (Breast) | 49.90 (24h) |
| Pyrazole Derivative L3 | MCF-7 (Breast) | 81.48 ± 0.89 | Paclitaxel | MDA-MB-468 (Breast) | 25.19 (48h) |
| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | - | - |
| Pyrazole-arylcinnamide V | HeLa (Cervical) | 0.4 | - | - | - |
| Pyrazolyl tetrazole acetic acid 5c | HT-29 (Colon) | 6.43 | Doxorubicin | - | - |
| Pyrazolyl tetrazole acetic acid 5c | PC-3 (Prostate) | 9.83 | Doxorubicin | - | - |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h) | - | - | - |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 6.45 (48h) | - | - | - |
Table 1: In Vitro Cytotoxicity (IC50) of Various Pyrazole Derivatives Compared to Standard Chemotherapeutic Agents.[1][4][5][6][7]
| Compound | Cell Line | Cytotoxicity/Activity |
| Pyrazolyl tetrazoles 4a-4g | HT-29 (Colon), PC-3 (Prostate) | Evaluated for antiproliferative activity. |
| Pyrazolyl tetrazole acetic acids 5a-5g | HT-29 (Colon), PC-3 (Prostate) | Showed better antiproliferative activity than 4a-4g. |
| 3-methyl-1-phenyl-2-pyrazoline-5-one derivatives | Brine Shrimp | Compounds 2(b), 2(f1), and 2(f2) were highly active. |
Table 2: Overview of Biological Activities of Other Pyrazole Derivative Series.[7][8]
Experimental Protocols
A detailed understanding of the methodologies used to generate cytotoxicity data is essential for accurate interpretation and replication of findings.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 24 or 48 hours).[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Visualizing Experimental and Biological Processes
Diagrams are powerful tools for illustrating complex workflows and biological pathways.
Caption: Workflow for MTT-based cytotoxicity assessment.
Caption: Hypothetical signaling pathway inhibited by pyrazole derivatives.
Discussion and Future Directions
The presented data indicate that various pyrazole derivatives exhibit significant cytotoxic activity against a range of cancer cell lines.[1][4][5][7] Notably, some derivatives show potency comparable to or even exceeding that of established chemotherapeutic agents in certain contexts.[5][6] The diverse substitutions on the pyrazole core appear to play a crucial role in determining their biological activity, a key aspect of structure-activity relationship (SAR) studies.[7][9]
While in vitro cytotoxicity data are promising, a comprehensive assessment of the therapeutic index necessitates further investigation. Key future steps should include:
-
In vitro toxicity studies on normal, non-cancerous cell lines: This will provide a direct comparison of the compound's effect on healthy versus cancerous cells, offering a more refined in vitro therapeutic window.
-
In vivo toxicity studies: Animal models are essential to determine the maximum tolerated dose (MTD) and to identify potential organ-specific toxicities.[10]
-
In vivo efficacy studies: Evaluating the antitumor activity of these derivatives in animal models of cancer is crucial to translate in vitro findings into potential therapeutic benefits.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is vital for optimizing dosing regimens and predicting their behavior in humans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity study of pyrazole derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 9. This compound | 39753-81-6 | Benchchem [benchchem.com]
- 10. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Potential of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate and Marketed Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the potential anti-inflammatory effects of ethyl (4-nitro-1H-pyrazol-1-yl)acetate against established anti-inflammatory drugs. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from structurally related pyrazole derivatives as a proxy. The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, with prominent examples like Celecoxib demonstrating potent and selective cyclooxygenase-2 (COX-2) inhibition.[1][2][3][4] This guide aims to provide a valuable resource for researchers by contextualizing the potential efficacy of novel pyrazole compounds within the landscape of existing anti-inflammatory therapies.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo anti-inflammatory activities of various pyrazole derivatives in comparison to the benchmark drugs Indomethacin, Celecoxib, and Dexamethasone.
| Compound/Drug | In Vitro COX-1 Inhibition (IC50) | In Vitro COX-2 Inhibition (IC50) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) |
| Proxy Pyrazole Derivatives | |||
| Pyrazole Derivative (K-3) | Not Reported | Not Reported | 52.0% at 100 mg/kg[5][6] |
| Pyrazole-Thiazole Hybrid | Not Reported | 0.03 µM | 75%[2] |
| 3,5-diarylpyrazole | Not Reported | 0.01 µM | Not Reported[2] |
| Pyrazolo-pyrimidine | Not Reported | 0.015 µM | Not Reported[2] |
| Pyrazole Derivative (Compound 5u) | 45.23 - 204.51 µM (weak inhibition) | 1.79 µM | Not Reported[4] |
| Pyrazole Derivative (Compound 5s) | 45.23 - 204.51 µM (weak inhibition) | 2.51 µM | Not Reported[4] |
| Trimethoxy Pyrazole Derivative (5f) | Not Reported | 1.50 µM | Not Reported[7] |
| Trimethoxy Pyrazole Derivative (6f) | Not Reported | 1.15 µM | Not Reported[7] |
| Benchmark Drugs | |||
| Indomethacin | 18 nM[8] | 26 nM[8] | 87.3% at 10 mg/kg[9] |
| Celecoxib | 15 µM[1] | 40 nM[10] | ED30 = 0.81 mg/kg[11] |
| Dexamethasone | Not Applicable (glucocorticoid receptor agonist) | Not Applicable | 84.6% (in adjuvant-induced arthritis)[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in evaluating anti-inflammatory compounds, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
Fluorogenic substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Arachidonic acid (substrate).
-
Test compounds and reference drugs (dissolved in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, and the fluorogenic substrate.
-
Add the test compound or reference drug at various concentrations to the wells of the 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compound and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Parenteral administration equipment (e.g., oral gavage needles).
-
Plethysmometer or digital calipers.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. A control group should receive only the vehicle.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume from the initial measurement.
-
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The anti-inflammatory potential of this compound has not been directly evaluated in the cited literature, and the data on proxy compounds should be interpreted with caution. Further research is required to determine the precise pharmacological profile of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 9. oaji.net [oaji.net]
- 10. apexbt.com [apexbt.com]
- 11. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl (4-Nitro-1H-Pyrazol-1-yl)acetate
For Immediate Reference: Treat Ethyl (4-nitro-1H-pyrazol-1-yl)acetate as Hazardous Waste
This document provides crucial safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its classification as a nitropyrazole derivative. Researchers, scientists, and professionals in drug development must adhere to stringent protocols to ensure personal and environmental safety.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The information below provides general guidance and should be adapted to your specific laboratory and regulatory context.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential dust or vapors. |
Spill Management: In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. Small spills can typically be managed by trained personnel using an appropriate spill kit containing absorbent materials. Do not attempt to clean up a large spill without specialized training and equipment.
Operational Disposal Plan: A Step-by-Step Protocol
The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service. Aromatic nitro compounds are often reactive and require professional handling.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams, particularly with flammable solvents or strong oxidizing or reducing agents, unless compatibility is confirmed.
-
Collect waste in a dedicated, clearly labeled, and chemically compatible container.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," the CAS number (39753-81-6), and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will have established procedures and contracts with licensed disposal vendors.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Controlled Incineration: The most probable method of disposal by a licensed facility will be high-temperature incineration with flue gas scrubbing. This process ensures the complete destruction of the compound in an environmentally sound manner.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined are based on established best practices for the management of hazardous laboratory chemicals, particularly aromatic nitro compounds. The core principle is the containment, segregation, and professional disposal of the waste material to mitigate any potential risks.
It is critical to remember that the ultimate responsibility for safe and compliant chemical disposal lies with the researcher and their institution. Always prioritize safety and environmental stewardship.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
